Asciminib
Description
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZXURTCKPRDQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492952-76-7 | |
| Record name | Asciminib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asciminib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12597 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASCIMINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allosteric Inhibition of ABL1 Kinase by Asciminib: A Technical Guide
Abstract: The development of tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the BCR-ABL1 oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance, often through mutations in the kinase domain, and drug intolerance remain significant clinical challenges. Asciminib (Scemblix®) represents a paradigm shift in CML therapy as a first-in-class allosteric inhibitor. Unlike conventional TKIs, this compound binds to the myristoyl pocket of the ABL1 kinase domain, a mechanism termed Specifically Targeting the ABL Myristoyl Pocket (STAMP).[1][2][3] This unique mode of action restores the natural autoinhibitory regulation of the kinase, leading to potent and specific suppression of its activity.[4][5] This technical guide provides an in-depth overview of the mechanism of action, pharmacological data, resistance profiles, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.
Introduction: The Role of ABL1 Kinase in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[6][7] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[6][8] The ABL1 proto-oncogene encodes a non-receptor tyrosine kinase that is involved in regulating cell growth, adhesion, and cytoskeletal remodeling.[9] Its activity is tightly controlled by an N-terminal myristoylated "cap" region, which folds back and binds to a myristoyl pocket on the kinase domain, locking the protein in an inactive conformation.[5][10][11]
In the BCR-ABL1 fusion protein, this N-terminal autoinhibitory domain is lost and replaced by a coiled-coil domain from BCR, which induces oligomerization and forces the ABL1 kinase into a perpetually active state.[10][12] This uncontrolled kinase activity drives the excessive proliferation of myeloid cells, which is the hallmark of CML.[7][8] While ATP-competitive TKIs have been highly successful, their efficacy can be compromised by mutations that alter the ATP-binding site, preventing drug binding and leading to therapeutic resistance.[4][13]
Mechanism of Action: The STAMP Principle
This compound introduces a novel therapeutic strategy by not competing with ATP. Instead, it functions as an allosteric inhibitor that mimics the action of the native myristoyl group.[4][14]
-
Binding Site: this compound specifically binds to the myristoyl pocket on the C-lobe of the ABL1 kinase domain.[1][6][10]
-
Conformational Change: This binding induces a conformational change that restores the autoinhibited state of the kinase, effectively "switching off" its catalytic activity.[4][14]
-
Overcoming Resistance: Because its binding site is topographically distinct from the ATP pocket, this compound remains effective against many mutations that confer resistance to traditional ATP-competitive TKIs, including the gatekeeper T315I mutation.[2][10][15]
This unique mechanism, known as STAMP (Specifically Targeting the ABL Myristoyl Pocket), provides a new therapeutic avenue for patients who have developed resistance or intolerance to prior TKI therapies.[14][16]
Pharmacological and Clinical Data
This compound has a predictable pharmacokinetic profile and has demonstrated superior efficacy in clinical trials compared to other TKIs in heavily pretreated patient populations and as a first-line treatment.[1][17]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been well-characterized in both healthy volunteers and CML patients.[1][18] It is generally administered in a fasted state, as food can reduce its absorption.[19][20]
| Parameter | Value | Reference(s) |
| Bioavailability (F) | ~73% | [1][18][20] |
| Clearance (CL/F) | 6.31 L/h | [1][18] |
| Volume of Distribution (Vd) | 111 L | [1][18] |
| Plasma Protein Binding | 97.3% | [1][18] |
| Terminal Half-life (t½) | 7 - 15 hours | [1][18] |
| Metabolism | CYP3A4 oxidation, UGT glucuronidation | [18][20] |
| Primary Excretion | Fecal | [18] |
| Food Effect | Exposure decreased by 30-60% with food | [19] |
Clinical Efficacy
Key phase 3 clinical trials have established the superior efficacy and favorable safety profile of this compound.
| Trial | Patient Population | Treatment Arms | Primary Endpoint (MMR Rate) | Reference(s) |
| ASCEMBL | CML-CP, ≥2 prior TKIs | This compound (40 mg BID) vs. Bosutinib (500 mg QD) | At 24 weeks: 25.5% vs. 13.2% | [2][21] |
| At 96 weeks: 37.6% vs. 15.8% | [22][23] | |||
| ASC4FIRST | Newly Diagnosed CML-CP | This compound (80 mg QD) vs. Investigator-Selected TKI | At 48 weeks: 67.7% vs. 49.0% | [17][24] |
| This compound vs. Imatinib (subgroup) | At 48 weeks: 69.3% vs. 40.2% | [24] |
In the ASCEMBL trial, this compound also led to fewer grade ≥3 adverse events (50.6% vs. 60.5%) and a significantly lower rate of discontinuation due to adverse events (5.8% vs. 21.1%) compared to bosutinib.[21] Similarly, the ASC4FIRST trial showed this compound had a favorable safety profile with fewer grade ≥3 adverse events compared to both imatinib and second-generation TKIs.[17][25]
Mechanisms of Resistance and Mitigation
Despite its novel mechanism, resistance to this compound can emerge. Understanding these mechanisms is critical for optimizing treatment strategies.
-
Myristoyl Pocket Mutations: Point mutations within or near the myristoyl pocket can reduce this compound's binding affinity and inhibitory activity.[10] Commonly reported mutations include A337V, P465S, V468F, and F359V.[26][27]
-
Efflux Pump Upregulation: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (breast cancer resistance protein), can actively pump this compound out of the cell, reducing intracellular drug concentrations to sub-therapeutic levels.[1][28][29]
A key strategy to overcome or prevent resistance is the use of combination therapy. Combining this compound with an ATP-competitive TKI (e.g., nilotinib, ponatinib) can suppress the emergence of resistant clones, as there are no known overlapping resistance mechanisms between the two drug classes.[4][13][30] This dual-inhibition approach effectively targets the kinase through two distinct sites.[13]
Key Experimental Methodologies
Assessing the activity of ABL1 inhibitors requires robust in vitro and cell-based assays. The following are generalized protocols for key experiments.
In Vitro Kinase Activity Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant ABL1 kinase. The ADP-Glo™ Kinase Assay is a common method that measures ADP production as an indicator of kinase activity.[31]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing recombinant ABL1 kinase enzyme, a suitable substrate (e.g., Abltide peptide), and reaction buffer.
-
Compound Addition: Add serial dilutions of this compound or a control inhibitor to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of CML cell lines (e.g., K562, Ba/F3 BCR-ABL1) that are dependent on BCR-ABL1 kinase activity for survival.
Protocol:
-
Cell Plating: Seed CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add Viability Reagent: Add a metabolic indicator reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or MTT to each well.
-
Incubation with Reagent: Incubate for 1-4 hours. Viable, metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against drug concentration to determine the GI50 or IC50 value.
Immunoblotting for Target Engagement
Western blotting can be used to confirm that this compound inhibits BCR-ABL1 kinase activity within the cell by assessing the phosphorylation status of BCR-ABL1 itself (autophosphorylation) and its key downstream substrates, such as STAT5 or CRKL.
Protocol:
-
Cell Treatment: Treat CML cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ABL1, anti-phospho-STAT5).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins as loading controls. A decrease in the phosphorylated signal with increasing this compound concentration indicates target engagement and inhibition.
Conclusion and Future Directions
This compound is a landmark achievement in targeted cancer therapy, offering a highly specific and potent treatment for CML by exploiting a novel allosteric regulatory site on the ABL1 kinase.[10][32] Its distinct mechanism provides a critical therapeutic option for patients with resistance or intolerance to traditional ATP-competitive TKIs.[2][33] Clinical data from the ASCEMBL and ASC4FIRST trials have demonstrated its superior efficacy and favorable safety profile, positioning it as a transformative agent in the CML treatment landscape.[17][21]
Future research will continue to explore the full potential of this compound. Ongoing clinical trials are evaluating its role in earlier lines of therapy, its efficacy in combination with other TKIs to prevent or overcome resistance, and its potential to enable higher rates of treatment-free remission.[34] The success of this compound validates allosteric inhibition as a powerful drug design strategy and paves the way for the development of similar inhibitors for other kinase targets.
References
- 1. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. novartis.com [novartis.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What are ABL1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 15. research.sahmri.org.au [research.sahmri.org.au]
- 16. hematologyandoncology.net [hematologyandoncology.net]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Pharmacokinetics | Clinical Pharmacology of this compound: A Review | springermedicine.com [springermedicine.com]
- 19. The effects of imatinib and food on the pharmacokinetics of this compound - OAK Open Access Archive [oak.novartis.com]
- 20. researchgate.net [researchgate.net]
- 21. A phase 3, open-label, randomized study of this compound, a STAMP inhibitor, vs bosutinib in CML after 2 or more prior TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound for Chronic Myeloid Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. STAMP Inhibitor Tops Imatinib, Second-Gen TKIs for Newly Diagnosed CML | MedPage Today [medpagetoday.com]
- 25. sohoinsider.com [sohoinsider.com]
- 26. ashpublications.org [ashpublications.org]
- 27. mdpi.com [mdpi.com]
- 28. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanisms of resistance to the allosteric BCR::ABL1 inhibitor this compound [jstage.jst.go.jp]
- 30. aacrjournals.org [aacrjournals.org]
- 31. ABL1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 32. This compound in chronic myeloid leukemia: a STAMP for expedited delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ashpublications.org [ashpublications.org]
- 34. Facebook [cancer.gov]
An In-depth Technical Guide to the Allosteric Inhibition of BCR-ABL1 by Asciminib: Targeting the ABL Myristoyl Pocket
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of Chronic Myeloid Leukemia (CML) was revolutionized by the development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL1 oncoprotein. However, the emergence of resistance, often driven by mutations in the kinase domain, and issues of intolerance have necessitated the development of novel therapeutic strategies. Asciminib (ABL001) represents a paradigm shift in CML therapy as a first-in-class allosteric inhibitor that Specifically Targets the ABL Myristoyl Pocket (STAMP).[1][2] This mechanism is distinct from all previously approved ATP-competitive TKIs.[3] By binding to the myristoyl pocket on the C-lobe of the ABL1 kinase domain, this compound mimics the function of the natural N-terminal myristoyl group, which is lost in the BCR-ABL1 fusion protein.[4][5] This restores the autoinhibited, inactive conformation of the kinase, leading to potent and selective inhibition of its activity.[6][7] This technical guide provides a comprehensive overview of the binding of this compound to the ABL myristoyl pocket, detailing the underlying signaling pathways, key experimental data, and the methodologies used to characterize this novel interaction.
BCR-ABL1 Signaling Pathway and the Role of Myristoylation
In normal c-ABL, the N-terminal myristoyl group binds to a hydrophobic pocket within the kinase's C-lobe, inducing and stabilizing an inactive conformation.[2][8] This autoinhibitory mechanism is crucial for regulating c-ABL's kinase activity. The formation of the BCR-ABL1 fusion protein in CML results in the loss of this N-terminal myristoylated cap, leading to a constitutively active kinase.[5][8] This aberrant activity drives the phosphorylation of a multitude of downstream substrates, activating signaling pathways that promote uncontrolled cell proliferation and survival, including the JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT pathways.[9][10][11][12][13]
This compound's innovative mechanism of action restores this lost autoinhibition. By occupying the myristoyl pocket, it allosterically induces a conformational change that locks the kinase in an inactive state, effectively shutting down the downstream signaling cascades that drive CML.[4][6]
Quantitative Data on this compound's Binding and Activity
The interaction of this compound with the ABL myristoyl pocket has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Thermodynamic Parameters of this compound for ABL1
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.5 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| 0.8 nM | Biophysical Studies | ||
| Enthalpy Change (ΔH) | -72.8 kJ/mol | Isothermal Titration Calorimetry (ITC) | [7] |
| Entropy Change (ΔS) | -65.3 J/mol·K | Isothermal Titration Calorimetry (ITC) | [7] |
| Gibbs Free Energy Change (ΔG) | -53.2 kJ/mol | Isothermal Titration Calorimetry (ITC) | [7] |
These thermodynamic parameters indicate a strong, enthalpy-driven binding interaction between this compound and the ABL1 myristoyl pocket.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Enzyme | IC50 | Reference |
| Radiometric Filter Binding Assay | ABL64-515 | 2.6 ± 0.8 nM | |
| Fluorescence Resonance Energy Transfer (FRET) Assay | ABL64-515 | 0.5 ± 0.1 nM | |
| Cell Proliferation Assay | Ba/F3 BCR-ABL1 | 3.8 nM | [14] |
| Cell Proliferation Assay | KCL-22 | 2.2 nM | [15] |
| Cell Proliferation Assay (Imatinib-Resistant) | K562-IR1 | 15 nM (this compound) vs. 569 nM (Imatinib) | [16] |
| Cell Proliferation Assay (Imatinib-Resistant) | K562-IR2 | 25 nM (this compound) vs. 1386 nM (Imatinib) | [16] |
| Cell Proliferation Assay (Imatinib-Resistant) | K562-IR3 | 15 nM (this compound) vs. 472 nM (Imatinib) | [16] |
IC50 values demonstrate potent inhibition of both the isolated enzyme and BCR-ABL1-driven cell proliferation, including in imatinib-resistant contexts.
Table 3: Clinical Efficacy of this compound in CML Patients (Phase 3 ASCEMBL Trial)
| Endpoint (vs. Bosutinib) | This compound | Bosutinib | Time Point | Reference |
| Major Molecular Response (MMR) Rate | 25.5% | 13.2% | 24 Weeks | [17][18] |
| 29.3% | 13.2% | 48 Weeks | [19] | |
| 37.6% | 15.8% | 96 Weeks | [18] | |
| 33.8% | 10.5% | 156 Weeks | [18] | |
| Treatment Discontinuation due to Adverse Events | 5.8% | 21.1% | Median 14.9 months | [19] |
| 7% | 27.6% | End of Study | [18] |
Clinical trial data underscores the superior efficacy and favorable tolerability of this compound in heavily pretreated CML patients.
Experimental Protocols
A variety of sophisticated experimental techniques have been employed to elucidate the binding mechanism and functional consequences of this compound's interaction with the ABL myristoyl pocket.
X-Ray Crystallography
X-ray crystallography has been pivotal in visualizing the precise binding mode of this compound within the myristoyl pocket of the ABL1 kinase domain.
-
Protein Expression and Purification: The human ABL1 kinase domain is typically expressed in an insect or bacterial expression system. The protein is then purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
Crystallization: The purified ABL1 kinase domain, often in complex with an ATP-competitive inhibitor to stabilize the protein, is co-crystallized with this compound. This is achieved by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the protein crystals at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. The crystal structure of this compound in a ternary complex with nilotinib and the ABL1 kinase domain has been solved (PDB ID: 5MO4), revealing that this compound binds to a deep pocket on the C-lobe of the kinase domain.[6]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions in solution.
-
Methodology: A solution of this compound is titrated into a solution containing the purified ABL1 kinase domain in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured directly.
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. The strong Kd of 0.5 nM and the favorable enthalpy change confirm a high-affinity, specific interaction.[7]
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET-based assays provide a sensitive and continuous method for measuring kinase activity.
-
Principle: These assays typically use a peptide substrate labeled with a FRET donor and acceptor pair. Upon phosphorylation of the substrate by ABL1 kinase, a conformational change occurs that alters the distance between the donor and acceptor, leading to a change in the FRET signal.
-
Application: FRET assays have been used to determine the IC50 of this compound against the ABL1 kinase, demonstrating potent inhibition with a value of 0.5 ± 0.1 nM.
Radiometric Kinase Assays
Radiometric assays are considered a gold standard for measuring kinase activity due to their direct measurement of substrate phosphorylation.
-
Methodology: The ABL1 kinase is incubated with a substrate (e.g., a peptide) and radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP). The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, typically by binding to a filter membrane.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, providing a direct measure of kinase activity. These assays were used to determine an IC50 of 2.6 ± 0.8 nM for this compound.
Cellular Assays
-
Cell Proliferation Assays: The anti-proliferative activity of this compound is assessed in CML cell lines that are dependent on BCR-ABL1 for their growth and survival (e.g., K562, KCL-22, and Ba/F3 cells engineered to express BCR-ABL1). Cells are treated with a range of this compound concentrations, and cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTS or WST-8, which measure metabolic activity. These assays have demonstrated this compound's potent inhibition of proliferation in both TKI-sensitive and -resistant cell lines.[14][15][16]
-
Western Blotting for Downstream Signaling: To confirm the on-target effect of this compound, western blotting is used to measure the phosphorylation status of key downstream signaling proteins in the BCR-ABL1 pathway, such as STAT5 and CrkL. CML cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins. A reduction in the phosphorylation of these substrates confirms the inhibition of BCR-ABL1 kinase activity within the cellular context.[14]
Mechanisms of Resistance
Despite its novel mechanism of action, resistance to this compound can emerge. The primary mechanisms identified to date are:
-
Mutations in the Myristoyl Pocket: Amino acid substitutions within or near the myristoyl-binding pocket can interfere with this compound binding, reducing its inhibitory activity.[20]
-
Upregulation of Efflux Pumps: Overexpression of drug efflux pumps, such as ABCG2, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[16]
Conclusion and Future Directions
This compound's unique allosteric mechanism of targeting the ABL myristoyl pocket represents a significant advancement in the treatment of CML. Its ability to potently inhibit BCR-ABL1, including many ATP-site mutants, coupled with a favorable safety profile, has established it as a valuable therapeutic option for patients with resistance or intolerance to prior TKIs. The in-depth characterization of its binding and activity, through a combination of structural, biophysical, biochemical, and cellular studies, has provided a solid foundation for its clinical development and use.
Future research will likely focus on strategies to overcome this compound resistance, including the development of next-generation STAMP inhibitors and combination therapies with ATP-competitive TKIs to prevent the emergence of resistant clones.[6] The principles of allosteric inhibition demonstrated by this compound may also be applicable to the development of novel inhibitors for other kinases and protein targets.
References
- 1. This compound Shows Superior Efficacy vs Standard-of-Care Frontline TKIs in CML - The ASCO Post [ascopost.com]
- 2. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase | eLife [elifesciences.org]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining the Allosteric Inhibitor this compound with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. ashpublications.org [ashpublications.org]
- 19. targetedonc.com [targetedonc.com]
- 20. reactionbiology.com [reactionbiology.com]
Preclinical Profile of Asciminib: A Deep Dive into Specificity and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on asciminib, a first-in-class allosteric inhibitor Specifically Targeting the ABL Myristoyl Pocket (STAMP). By binding to the myristoyl pocket of the ABL1 kinase domain, this compound induces an inactive conformation, offering a differentiated mechanism of action from traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1][2][3] This unique mechanism underpins its high specificity and potent efficacy against the BCR-ABL1 oncoprotein, the driver of Chronic Myeloid Leukemia (CML).[4][5]
Data Presentation: Quantitative Analysis
The preclinical potency and specificity of this compound have been rigorously quantified through a variety of biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Potency of this compound Against ABL1 and BCR-ABL1
| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |
| Biochemical Assays | ||||
| Isothermal Titration Calorimetry (ITC) / NMR | ABL1 Myristoyl Pocket | Kd | 0.5-0.8 nM | [6][7] |
| Radiometric Filter Binding | ABL1 Kinase Domain (ABL164-515) | IC50 | 2.6 nM | [3] |
| Cellular Assays | ||||
| Antiproliferative Assay | Ba/F3 (BCR-ABL1 transformed) | GI50 | 0.25 nM | [6][8] |
| Antiproliferative Assay | Various BCR-ABL1+ Cell Lines | IC50 | 1-20 nM | [6][7] |
| Target Engagement (NanoBRET) | HEK293 cells | IC50 | 2 nM | [7] |
| Antiproliferative Assay | Cells with T315I-mutated BCR-ABL1 | IC50 | Requires 5-10x higher concentration than wild-type | [3] |
-
IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
GI50 (Half maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cellular growth.
-
Kd (Dissociation constant): A measure of the binding affinity between a ligand (this compound) and a protein (ABL1). A lower Kd indicates a higher binding affinity.
Table 2: Specificity and Off-Target Profile of this compound
| Assay Type | Panel/Target Group | Result | Reference(s) |
| Biochemical Kinase Assay | Panel of 335 wild-type kinases | No inhibition of catalytic activity | [3] |
| Biochemical Kinase Assay | Panel of over 60 kinases, including SRC | Lacked activity | [6][7] |
| Cellular Viability Assay | Cancer Cell Line Encyclopedia (495 lines) | Only substantially inhibited proliferation of BCR-ABL1 dependent lines | [3] |
| Broad Target Panel | G-protein-coupled receptors, ion channels, nuclear receptors, transporters | Inactive | [6] |
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the BCR-ABL1 signaling pathway.
Experimental Workflow: Cellular IC50 Determination
Caption: Workflow for determining this compound's IC50 in a cell proliferation assay.
Logical Relationship: this compound's Specificity
Caption: Logical diagram illustrating the high on-target specificity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical data. The following protocols are summaries of the key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the ABL1 kinase domain.
-
Protocol:
-
A recombinant ABL1 kinase domain construct (e.g., ABL164-515) is used as the enzyme source.
-
A specific peptide substrate for ABL1 is prepared in an assay buffer.
-
This compound is serially diluted to create a range of concentrations for testing.
-
The kinase, substrate, and this compound are combined in microplate wells.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane, which captures the phosphorylated peptide substrate.
-
The membrane is washed to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
-
Critical Note: Surfactants are avoided in these assays as their structural similarity to myristate could lead to artifactual blocking of the myristate binding site.[8]
Cellular Antiproliferative Assay (Ba/F3 Model)
-
Objective: To measure the potency of this compound in inhibiting the proliferation of cells whose survival is dependent on BCR-ABL1 activity.
-
Protocol:
-
Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express the human BCR-ABL1 oncoprotein. This modification renders them IL-3 independent.
-
Cells are seeded at a low density into 96- or 384-well microplates.
-
This compound is added in a dose-response manner, typically using a 10-point, 3-fold serial dilution.
-
The plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using a luminescent ATP detection reagent, such as ATPLite or Britelite.[8][9] The reagent lyses the cells and provides the necessary components for a luciferase reaction, which generates a light signal proportional to the intracellular ATP concentration.
-
Luminescence is read on a plate reader.
-
The GI50 or IC50 value is calculated by normalizing the data to untreated controls and plotting the percentage of growth inhibition against the logarithm of the drug concentration.
-
In-Cell Target Phosphorylation Assay
-
Objective: To confirm that this compound inhibits BCR-ABL1 kinase activity within a cellular context by measuring the phosphorylation of downstream substrates.
-
Protocol:
-
A human CML cell line, such as KCL-22, is cultured.[6]
-
Cells are treated with various concentrations of this compound for a short duration (e.g., 1-2 hours) to assess direct target inhibition.
-
Following treatment, cells are harvested and lysed to extract proteins.
-
Protein concentrations are quantified to ensure equal loading for analysis.
-
The phosphorylation status of key signaling proteins, such as pSTAT5 (Tyr694) and autophosphorylated pBCR-ABL1 (Tyr245), is measured using methods like Western Blotting or specific immunoassays (e.g., ELISA).[6]
-
The signal intensity for the phosphorylated protein is normalized to the total amount of that protein or a housekeeping protein (e.g., β-actin).
-
The concentration of this compound required to inhibit 50% of the phosphorylation signal is determined.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a human CML cell line (e.g., KCL-22) or patient-derived CML cells.[9]
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm3).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, typically once or twice daily, at various dose levels (e.g., 7.5 mg/kg, 30 mg/kg).[9]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, or at specified time points, tumors may be excised for pharmacodynamic analysis to measure the inhibition of target phosphorylation (e.g., pSTAT5).[6]
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Metrics such as tumor growth inhibition (TGI) or tumor regression are calculated.
-
References
- 1. bloodresearch.or.kr [bloodresearch.or.kr]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specificity of this compound, a potential treatment for chronic myeloid leukemia, as a myristate-pocket binding ABL inhibitor and analysis of its interactions with mutant forms of BCR-ABL1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Asciminib's Effect on BCR-ABL1 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1][2][3] While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as resistance and intolerance persist.[1][2][4] Asciminib (ABL001) represents a paradigm shift in CML therapy. It is a first-in-class allosteric inhibitor that Specifically Targets the ABL Myristoyl Pocket (STAMP), offering a distinct mechanism of action to overcome the limitations of existing TKIs.[5][6][7] This guide provides an in-depth technical overview of this compound's mechanism, its impact on BCR-ABL1 signaling, and the experimental methodologies used to characterize its effects.
The Allosteric Mechanism of this compound
Unlike conventional TKIs that compete with ATP at the kinase domain's active site, this compound employs a novel allosteric mechanism.[1][3]
-
Normal ABL1 Regulation: In its physiological state, the kinase activity of the ABL1 protein is auto-inhibited. This is achieved when the myristoylated N-terminus of the protein binds to a specific myristoyl pocket on the kinase domain, inducing and stabilizing an inactive, "closed" conformation.[2][5]
-
BCR-ABL1 Dysregulation: The fusion of BCR to ABL1 results in the loss of this N-terminal myristoylated cap, preventing the auto-inhibitory mechanism.[8] The kinase domain is consequently locked in a constitutively active, "open" conformation, leading to uncontrolled cell proliferation and the CML phenotype.[2][3]
-
This compound's Action: this compound is designed to mimic the natural myristoyl group. It binds with high affinity and specificity to the myristoyl pocket of the ABL1 kinase domain.[1][5][9] This binding re-establishes the natural auto-inhibition, locking the BCR-ABL1 protein into an inactive conformation and effectively shutting down its kinase activity.[2][5][9]
This distinct mechanism allows this compound to be effective against BCR-ABL1 variants with mutations in the ATP-binding site that confer resistance to traditional TKIs, including the gatekeeper T315I mutation.[1][10]
References
- 1. Development of this compound, a novel allosteric inhibitor of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase [bloodresearch.or.kr]
- 3. The Use of this compound to Inactivate BCR-ABL1 Through A Myristoyl Site Locking the BCR-ABL1 Protein into An Inactive Conformation in Patients with Resistant Chronic Myeloid Leukemia – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. This compound, a novel allosteric inhibitor of BCR-ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. This compound for Chronic Myeloid Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. This compound in Chronic Myeloid Leukemia after ABL Kinase Inhibitor Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.sahmri.org.au [research.sahmri.org.au]
The Allosteric Approach to BCR-ABL1 Inhibition: A Deep Dive into the Early Pharmacodynamics of Asciminib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core pharmacodynamics of asciminib, a first-in-class allosteric inhibitor of the BCR-ABL1 kinase. This compound represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases of resistance or intolerance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). By specifically targeting the myristoyl pocket of the ABL1 kinase domain, this compound offers a novel mechanism of action with a distinct resistance profile. This document summarizes key quantitative data from early research, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacodynamic properties.
Mechanism of Action: Restoring Autoinhibition
Under normal physiological conditions, the activity of the ABL1 kinase is negatively regulated through an autoinhibitory mechanism. The myristoylated N-terminus of the ABL1 protein binds to a specific hydrophobic pocket on the kinase domain, known as the myristoyl pocket, inducing a conformational change that locks the kinase in an inactive state.[1][2] In CML, the formation of the BCR-ABL1 fusion oncoprotein results in the loss of this N-terminal regulatory cap, leading to constitutive activation of the ABL1 kinase domain.[1][2] This unchecked kinase activity drives the uncontrolled proliferation of myeloid cells characteristic of the disease.[3]
This compound is designed to mimic the function of the natural myristoyl group.[4][5] It binds with high affinity and specificity to the myristoyl pocket of the ABL1 kinase domain, acting as a "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor.[1][6][7][8] This binding event allosterically induces a conformational change that restores the natural autoinhibited state of the kinase, effectively shutting down its aberrant signaling.[1][2][5] This allosteric mechanism is distinct from that of ATP-competitive TKIs, which bind to the active site of the kinase.[1]
Quantitative Pharmacodynamic Profile
The following tables summarize key quantitative data from early in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value | Reference(s) |
| Binding Affinity (Kd) | ABL1 Myristoyl Pocket | 0.5 - 0.8 nM | [4][9] |
| Biochemical IC50 | ABL1 Kinase (Caliper Assay) | 0.55 µM (for compound 6, a precursor) | [1] |
| Anti-proliferative IC50 | Ba/F3 BCR-ABL1 | 0.25 nM | [9] |
| Anti-proliferative IC50 | BCR-ABL1 positive cell lines | 1 - 20 nM | [9] |
| Anti-proliferative IC50 | K562 (Imatinib-sensitive) | This compound: 15 nM | [2][10] |
| Anti-proliferative IC50 | K562-IR1 (Imatinib-resistant) | This compound: 15 nM | [2][10] |
| Anti-proliferative IC50 | K562-IR2 (Imatinib-resistant) | This compound: 25 nM | [2][10] |
| Anti-proliferative IC50 | K562-IR3 (Imatinib-resistant) | This compound: 15 nM | [2][10] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Cell Line Xenograft | This compound Dose | Outcome | Reference(s) |
| Mouse | KCL-22 (T315I) | 30 mg/kg twice daily | Demonstrated tumor regression | [6] |
| Mouse | KCL-22 | 7.5, 15, and 30 mg/kg (single doses) | Inhibition of pSTAT5 (Tyr694), with effects lasting 10, 12, and 16-20 hours, respectively | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in early this compound research are provided below.
Radiometric Filter Binding Assay for Kinase Inhibition
This assay is a standard method for directly measuring the activity of a kinase by quantifying the phosphorylation of its substrate.
Objective: To determine the inhibitory potency (IC50) of this compound on BCR-ABL1 kinase activity.
Materials:
-
Recombinant BCR-ABL1 kinase
-
Peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
This compound serially diluted in DMSO
-
96-well or 384-well assay plates
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and recombinant BCR-ABL1 kinase.
-
Add serially diluted this compound or DMSO (vehicle control) to the assay plate wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unbound radiolabeled ATP is washed away.
-
Wash the filters multiple times with a wash buffer to remove non-specifically bound radioactivity.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS/WST-8)
These colorimetric assays measure the metabolic activity of viable cells to determine the anti-proliferative effects of a compound.
Objective: To determine the IC50 of this compound in CML cell lines.
Materials:
-
CML cell lines (e.g., K562, Ba/F3 BCR-ABL1)
-
Complete cell culture medium
-
This compound serially diluted in DMSO
-
96-well cell culture plates
-
MTS or WST-8 reagent
-
Microplate reader
Procedure:
-
Seed the CML cells into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere or stabilize overnight.[2][10]
-
Treat the cells with serially diluted concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[2][10]
-
Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2][10]
Mechanisms of Resistance to this compound
Despite its novel mechanism of action, resistance to this compound can emerge through several mechanisms.
-
Mutations in the Myristoyl Pocket: Point mutations in the ABL1 kinase domain that alter the structure of the myristoyl binding pocket can prevent or reduce the binding affinity of this compound, thereby conferring resistance.[11]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as ABCG2 (Breast Cancer Resistance Protein), can actively transport this compound out of the cancer cells, leading to reduced intracellular drug concentrations and diminished efficacy.
The distinct resistance profile of this compound compared to ATP-competitive TKIs provides a strong rationale for combination therapies. Since there are no overlapping resistance mechanisms between the two classes of inhibitors, their combined use can potentially overcome or prevent the emergence of resistance.[5]
Conclusion
Early research into the pharmacodynamics of this compound has established it as a potent and selective allosteric inhibitor of BCR-ABL1 with a novel mechanism of action. Its ability to restore the natural autoinhibitory state of the kinase provides a powerful therapeutic strategy, particularly for patients who have developed resistance to traditional ATP-competitive TKIs. The quantitative data from in vitro and in vivo studies underscore its high potency and efficacy. Understanding the detailed experimental protocols used to characterize this compound is crucial for ongoing research and the development of next-generation inhibitors. Furthermore, the elucidation of resistance mechanisms highlights the potential for rational combination therapies to improve clinical outcomes for patients with CML. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of BCR::ABL1 single nucleotide variants on this compound efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asciminib in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib (ABL001) is a potent and selective allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3] It represents a novel class of inhibitors that bind to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[1][4][5] This mechanism of action is distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs), allowing this compound to be effective against certain TKI-resistant mutations, including the T315I mutation.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in various laboratory assays.
Data Presentation
This compound Properties and Solubility
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₈ClF₂N₅O₃ | Cayman Chemical |
| Molecular Weight | 449.8 g/mol | Cayman Chemical |
| Solubility in DMSO | Approximately 89-90 mg/mL (197.84 - 200.07 mM) | Selleck Chemicals, Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Storage (Solid) | -20°C for ≥ 4 years | Cayman Chemical |
Recommended Storage of this compound Solutions
| Solvent | Storage Temperature | Storage Duration | Source |
| DMSO | -80°C | Up to 6 months | MedChemExpress |
| DMSO | -20°C | Up to 1 month | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, you will need 4.498 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is crucial to use fresh, high-quality DMSO as absorbed moisture can reduce the solubility of the compound.[6]
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can affect the stability of the compound.[7][8]
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[7]
-
Protocol 2: Cell-Based Proliferation Assay using this compound in a CML Cell Line (e.g., K562)
This protocol outlines a typical cell proliferation assay to determine the inhibitory effect of this compound on Chronic Myeloid Leukemia (CML) cells.
Materials:
-
K562 cells (or other suitable CML cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound-DMSO stock solution (e.g., 10 mM)
-
Sterile 96-well cell culture plates
-
Cell counting reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium under standard conditions (37°C, 5% CO₂).
-
On the day of the experiment, harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
-
Compound Dilution (Serial Dilution):
-
Prepare a series of intermediate dilutions of the this compound stock solution in DMSO.
-
Subsequently, prepare the final working concentrations by diluting the intermediate DMSO solutions into the cell culture medium. It is critical to ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).[7] A vehicle control (medium with the same final concentration of DMSO) must be included.
-
-
Cell Treatment:
-
Add the desired volume of the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell counting reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells with medium only).
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: ABL1 signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting guide for this compound solubility issues.
References
- 1. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Asciminib in CML Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib (Scemblix) is a first-in-class oral STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor that represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to the myristoyl pocket of the BCR-ABL1 kinase, inducing a conformational change that locks the kinase in an inactive state.[1][4][5] This allosteric mechanism of action allows this compound to be effective against CML cells harboring mutations that confer resistance to other TKIs, including the challenging T315I gatekeeper mutation.[4][5] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy in CML cell culture models.
Mechanism of Action
Under normal physiological conditions, the activity of the ABL1 kinase is auto-regulated by the binding of its myristoylated N-terminus to the myristoyl pocket within the kinase domain, which stabilizes an inactive conformation.[4] In CML, the formation of the BCR-ABL1 fusion oncoprotein leads to the loss of this regulatory cap, resulting in constitutive kinase activation and uncontrolled proliferation of myeloid cells.[4][6] this compound restores this natural inhibitory mechanism by binding to the myristoyl pocket, effectively shutting down the aberrant signaling pathways that drive CML.[4][5]
Signaling Pathway
The BCR-ABL1 oncoprotein activates a complex network of downstream signaling pathways crucial for leukemogenesis, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[7][8] These pathways collectively promote cell proliferation, growth-factor independence, and resistance to apoptosis.[7][9] this compound's inhibition of BCR-ABL1 kinase activity effectively dampens these downstream signals.
Experimental Protocols
The following protocols provide a framework for assessing the anti-leukemic activity of this compound in CML cell lines. It is recommended to include both sensitive and resistant cell lines to fully characterize the drug's efficacy.
Cell Lines and Culture Conditions
Commonly used CML cell lines for in vitro studies include K562 (blast crisis, TKI-sensitive), and Ba/F3 cells engineered to express wild-type or mutated BCR-ABL1 (e.g., T315I).[10]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions in culture medium prior to each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Protocol:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Addition: Add 100 µL of 2x concentrated this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[11]
-
Viability Assessment:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Caspase Activity Measurement: Use a commercially available kit such as the Caspase-Glo® 3/7 Assay.[11] Follow the manufacturer's protocol, which generally involves adding the reagent to the wells, incubating, and measuring luminescence.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against various CML cell lines.
Table 1: IC50 Values of this compound in CML Cell Lines
| Cell Line | BCR-ABL1 Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 p210 | Wild-type | 0.6 | [12] |
| KCL-22 | Wild-type | Not specified, but showed anti-proliferative activity | [4] |
| K562 | Wild-type | Low IC50 reported in CTRP database | [10] |
| Ba/F3 p210 | T315I | 5-10 fold higher than wild-type | [13] |
| Ba/F3 asc-R | Y139D and T315I | Extremely resistant | [14][15] |
| Ba/F3 | M244V | High resistance | [16] |
| Ba/F3 | L248V | High resistance | [16] |
| Ba/F3 | F317L | High resistance | [16] |
| Ba/F3 | A337V | Complete resistance | [16] |
| Ba/F3 | F359V | Complete resistance | [16] |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
Resistance Mechanisms
While this compound is effective against many TKI-resistant mutations, resistance to this compound itself can emerge. Mechanisms of resistance include:
-
Mutations in the myristoyl pocket: Specific mutations within the myristoyl binding site, such as A337V, can prevent this compound from binding effectively.[16][17]
-
Compound mutations: The presence of two mutations on the same BCR-ABL1 allele can confer resistance to both ATP-site inhibitors and this compound.[18]
-
Upregulation of drug efflux pumps: Increased expression of transport proteins like ABCB1 and ABCG2 can reduce intracellular drug concentrations.[12]
Conclusion
This compound offers a distinct and potent mechanism for inhibiting the BCR-ABL1 oncoprotein in CML. The protocols outlined in these application notes provide a foundation for researchers to investigate the in vitro efficacy and mechanisms of action of this compound in relevant CML cell culture models. Understanding the cellular response to this compound is crucial for the continued development and optimal clinical application of this novel therapeutic agent.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new chapter in CML treatment: the promise of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Patients With CML After Failure of ABL Kinase Inhibitor Treatment - The ASCO Post [ascopost.com]
- 6. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Characterization of this compound-Resistant Philadelphia Chromosome-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. Treatment-Emergent Resistance to this compound in Chronic Myeloid Leukemia Patients Due to Myristoyl-Binding Pocket-Mutant of BCR::ABL1/A337V Can Be Effectively Overcome with Dasatinib Treatment [mdpi.com]
- 18. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asciminib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib is a first-in-class therapeutic agent that functions as an allosteric inhibitor of the BCR-ABL1 kinase.[1] It operates by Specifically Targeting the ABL Myristoyl Pocket (STAMP), a unique mechanism that restores the natural autoinhibition of the ABL kinase domain.[1][2][3] This novel mode of action allows this compound to be effective against wild-type BCR-ABL1 and various mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1][4] These characteristics make this compound a valuable tool for preclinical cancer research, particularly in Chronic Myeloid Leukemia (CML) mouse xenograft models, to study efficacy, resistance mechanisms, and combination therapies.[3][5]
BCR-ABL1 Signaling Pathway and this compound's Mechanism of Action
The BCR-ABL1 fusion protein, a hallmark of CML, results from a chromosomal translocation.[4] This fusion leads to the loss of the N-terminal myristoylated region of the ABL1 protein, which is crucial for its autoinhibition.[1][2] Consequently, the BCR-ABL1 kinase is constitutively active, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.
This compound binds to the myristoyl pocket on the C-lobe of the ABL1 kinase domain, a site distinct from the ATP-binding pocket targeted by other TKIs.[1][6] This binding mimics the effect of the natural myristoyl group, stabilizing an inactive conformation of the kinase and effectively shutting down its downstream signaling.[2][3]
Caption: this compound allosterically inhibits the BCR-ABL1 kinase, blocking downstream signaling.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound in mouse models.
| Parameter | Value | Mouse/Cell Line Model | Administration | Source |
| Efficacy | ||||
| Tumor Regression | Observed at doses >7.5 mg/kg twice daily | CML Xenograft Models | Oral Gavage | [5] |
| Tumor Regression | 92% | KCL-22 Xenografts | 30 mg/kg twice daily (oral gavage) | [3] |
| Comparative Efficacy | Studied vs. Nilotinib (75 mg/kg) | KCL-22 Xenografts | 30 mg/kg twice daily (oral gavage) | [1] |
| Pharmacokinetics (PK) | ||||
| Bioavailability (F) | 21% | Mice | Oral Gavage | [1] |
| Time to Max Concentration (tmax) | 2 hours | Mice | Oral Gavage | [1][7] |
| Plasma Half-life (t1/2) | 1.1 hours | Mice | Intravenous | [1] |
| Plasma Protein Binding | 96.2% | Mice | N/A | [1] |
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of a suspension of this compound for oral gavage in mice. The this compound-HCl salt form is typically used for in vivo studies.[1]
Materials:
-
This compound hydrochloride (HCl) salt
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile, purified water
-
Sterile tubes (e.g., 15 mL conical tubes)
-
Mortar and pestle (optional, for grinding)
-
Stir plate and stir bar or vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse at 10 mL/kg dosing volume) and the number of animals.
-
If starting with a non-micronized powder, gently grind the this compound HCl salt to a fine powder using a mortar and pestle to improve suspension.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure the powder is fully wetted.
-
Gradually add the remaining vehicle to the tube while continuously mixing (vortexing or stirring) until the final desired volume is reached.
-
Continue to mix the suspension for 15-20 minutes to ensure homogeneity.
-
Store the suspension at 4°C for up to one week. Always mix thoroughly (vortex or stir) immediately before each administration to ensure a uniform dose.
Mouse Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous CML xenograft model using KCL-22 cells in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
KCL-22 human CML cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Trypan blue solution
-
Hemocytometer
-
Syringes (1 mL) and needles (27G)
Procedure:
-
Cell Preparation: Culture KCL-22 cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase.
-
Cell Counting: Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.
-
Cell Resuspension: Centrifuge the required number of cells and resuspend the pellet in a cold, sterile 50:50 mixture of PBS and Matrigel® to a final concentration of 50-100 million cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Randomization: Once tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
Dosing and Monitoring Protocol
Procedure:
-
Animal Weighing: Weigh each mouse immediately before dosing to calculate the precise volume of this compound suspension to administer.
-
Drug Administration: Resuspend the this compound formulation thoroughly. Administer the calculated volume to the treatment group via oral gavage. Administer an equivalent volume of the vehicle to the control group. A typical dosing schedule is twice daily (b.i.d.), approximately 12 hours apart.[1]
-
Tumor Measurement: Measure the tumor dimensions using digital calipers 2-3 times per week. Record the length (L) and width (W). Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity. Observe the animals daily for any clinical signs of distress (e.g., changes in posture, activity, or fur texture).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a defined study duration.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Studies Confirming the Mechanism of Action of this compound, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]
- 4. This compound, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot for the Detection and Quantification of pSTAT5 Inhibition by Asciminib
Audience: Researchers, scientists, and drug development professionals.
Introduction: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein whose activation is implicated in various cellular processes, including proliferation and survival. In hematological malignancies like Chronic Myeloid Leukemia (CML), the aberrant BCR-ABL1 fusion protein leads to constitutive tyrosine kinase activity, resulting in the downstream phosphorylation and activation of STAT5 (pSTAT5).[1][2] This pathway is a key driver of leukemic cell growth.
Asciminib (Scemblix) is a novel allosteric inhibitor that specifically targets the ABL myristoyl pocket (STAMP), locking the BCR-ABL1 kinase in an inactive conformation.[3][4] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), this distinct mechanism of action provides a new therapeutic avenue.[5] By inhibiting the upstream kinase activity of BCR-ABL1, this compound is expected to decrease the phosphorylation of its downstream substrates, including STAT5.
This document provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of STAT5 phosphorylation at Tyrosine 694 (Tyr694) following treatment with this compound in a BCR-ABL1 positive cell line, such as K562.[1][6]
Signaling Pathway: this compound Inhibition of BCR-ABL1 and STAT5 Phosphorylation
Caption: this compound allosterically inhibits BCR-ABL1, preventing STAT5 phosphorylation and downstream signaling.
Experimental Protocol
This protocol is optimized for the human CML cell line K562, which endogenously expresses the BCR-ABL1 fusion protein.
Materials and Reagents
-
Cell Line: K562 (ATCC® CCL-243™)
-
Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents: this compound, DMSO (vehicle), PBS (phosphate-buffered saline)
-
Lysis Buffer: Modified RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate).[7] Immediately before use, add:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma-Aldrich) or 1 mM Na₃VO₄, 10 mM NaF[7]
-
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: 4-20% gradient or 10% Tris-Glycine gels, 2x Laemmli sample buffer, 10x Tris-Glycine-SDS running buffer, protein molecular weight standards
-
Transfer: PVDF membrane (0.45 µm), transfer buffer (25 mM Tris, 192 mM Glycine, 20% Methanol)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)[8]
-
Mouse anti-total-STAT5
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer: (2% SDS, 62.5 mM Tris-HCl pH 6.8, 100 mM β-mercaptoethanol) or a commercial stripping buffer.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of pSTAT5 inhibition.
Step-by-Step Methodology
3.1. Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-only well as a vehicle control. Ensure the final DMSO concentration is ≤0.1% in all wells.
3.2. Cell Lysis and Protein Extraction
-
After treatment, transfer cells to a 1.5 mL microcentrifuge tube.
-
Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the supernatant completely.
-
Resuspend the pellet in 100-200 µL of ice-cold modified RIPA buffer (supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
3.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.[9]
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein (typically 10-30 µg) for each sample.[10]
3.4. SDS-PAGE
-
Add 2x Laemmli sample buffer to each protein sample to achieve a 1x final concentration.
-
Denature the samples by heating at 95°C for 5 minutes.[11]
-
Load equal amounts of protein per lane into a 4-20% or 10% Tris-Glycine gel. Include a molecular weight marker in one lane.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-150 V until the dye front reaches the bottom.[12]
3.5. Protein Transfer
-
Activate a PVDF membrane by briefly immersing in methanol, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (gel-membrane sandwich) and perform the transfer according to the manufacturer's protocol (e.g., semi-dry transfer at 20V for 45 minutes).
3.6. Immunoblotting
-
After transfer, block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background.[13][14]
-
Incubate the membrane with primary antibody against pSTAT5 (Tyr694) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform detection by applying ECL substrate and capture the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.
3.7. Stripping and Reprobing
-
Wash the membrane in TBST after imaging.
-
Incubate the membrane in stripping buffer for 15-30 minutes at 50°C with agitation.[15][16]
-
Wash the membrane extensively (5-6 times for 10 minutes each) with TBST to remove all traces of the stripping buffer.
-
Re-block the membrane in 5% BSA/TBST for 1 hour.
-
Probe the membrane for total STAT5 and then a loading control (e.g., β-Actin) by repeating steps 3.6.2 to 3.6.6 with the respective primary antibodies.
Data Presentation and Analysis
Densitometry
Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ). Obtain the intensity values for pSTAT5, total STAT5, and the loading control (β-Actin) for each sample lane.
Normalization
To account for any variations in protein loading, normalize the pSTAT5 signal. The preferred method is to normalize to the total protein level of the target.
-
Normalized pSTAT5 = (Band Intensity of pSTAT5) / (Band Intensity of Total STAT5)
If total STAT5 levels are affected by the treatment, normalize to a stable loading control:
-
Normalized pSTAT5 = (Band Intensity of pSTAT5) / (Band Intensity of β-Actin)
Caption: Logical workflow for quantitative Western blot data normalization.
Quantitative Data Summary
Summarize the results in a table to facilitate comparison between different treatment conditions. Calculate the percent inhibition relative to the vehicle control.
Table 1: Quantification of pSTAT5 Inhibition by this compound
| This compound Conc. (nM) | Normalized pSTAT5 Intensity (Mean ± SD) | % Inhibition of pSTAT5 |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 10 | 0.75 ± 0.06 | 25% |
| 50 | 0.42 ± 0.05 | 58% |
| 100 | 0.18 ± 0.03 | 82% |
| 500 | 0.05 ± 0.02 | 95% |
| (Note: Data shown are for illustrative purposes only.) |
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. licorbio.com [licorbio.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Utilizing Asciminib to Investigate Mechanisms of Tyrosine Kinase Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), a disease characterized by the constitutively active BCR-ABL1 fusion oncoprotein. However, the emergence of TKI resistance, driven by various molecular mechanisms, remains a significant clinical challenge. Asciminib, a first-in-class allosteric inhibitor that Specifically Targets the ABL Myristoyl Pocket (STAMP), offers a unique mechanism of action distinct from traditional ATP-competitive TKIs.[1][2][3] This distinct mechanism makes this compound not only a valuable therapeutic agent but also a powerful research tool to uncover novel mechanisms of TKI resistance. This application note provides detailed protocols and data presentation guidelines for utilizing this compound to study these resistance pathways.
The BCR-ABL1 oncoprotein drives CML by activating a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4][5] While initial TKIs effectively inhibit the ATP-binding site of the ABL1 kinase domain, resistance can arise through mutations within this site or through BCR-ABL1 independent mechanisms.[6] this compound's allosteric inhibition of the myristoyl pocket provides a means to probe for resistance mechanisms that are not reliant on the ATP-binding site, thereby expanding our understanding of CML's adaptability.[1][2]
Key Mechanisms of Resistance to this compound
Resistance to this compound can be broadly categorized into BCR-ABL1 dependent and independent mechanisms.
BCR-ABL1 Dependent Mechanisms:
-
Mutations in the Myristoyl Pocket: Amino acid substitutions within or near the myristoyl binding pocket can directly interfere with this compound binding. Examples include A337V, P465S, and V468F.[2]
-
Mutations Outside the Myristoyl Pocket: Mutations in other regions of the ABL1 kinase domain, such as M244V and F359V, can also confer resistance to this compound, highlighting the complex allosteric regulation of the kinase.[1][7]
-
Compound Mutations: The presence of multiple mutations in the same BCR-ABL1 allele can lead to resistance to both ATP-site TKIs and this compound.[8]
BCR-ABL1 Independent Mechanisms:
-
Upregulation of Drug Efflux Pumps: Overexpression of efflux transporters, particularly ABCG2, can reduce the intracellular concentration of this compound, leading to resistance.[8][9]
-
Activation of Alternative Signaling Pathways: CML cells can develop resistance by activating other survival pathways that are not dependent on BCR-ABL1 signaling.[5][6]
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of this compound and other TKIs in various cellular contexts.
Table 1: IC50 Values of this compound and Other TKIs in Sensitive and Resistant CML Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) | Resistance Mechanism |
| K562 | Parental | 10 ± 2 | 300 ± 50 | 20 ± 5 | 5 ± 1 | 10 ± 3 | - |
| K562-AscR | This compound-Resistant | >1000 | 350 ± 60 | 25 ± 7 | 6 ± 2 | 12 ± 4 | ABCG2 Upregulation |
| Ba/F3 p210 | Parental | 5 ± 1 | 250 ± 40 | 15 ± 4 | 3 ± 1 | 8 ± 2 | - |
| Ba/F3 p210 A337V | This compound-Resistant | >2000 | 270 ± 50 | 18 ± 5 | 4 ± 1 | 9 ± 3 | Myristoyl Pocket Mutation |
| Ba/F3 p210 M244V | This compound-Resistant | 500 ± 70 | 260 ± 45 | 17 ± 6 | 3.5 ± 1.5 | 8.5 ± 2.5 | N-lobe Mutation |
Note: The IC50 values presented here are representative examples based on published literature and may vary between experiments.
Table 2: Summary of Reported BCR-ABL1 Mutations Conferring Resistance to this compound
| Mutation | Location | Fold Increase in IC50 (this compound) |
| A337V | Myristoyl Pocket | >100 |
| P465S | Myristoyl Pocket | ~50 |
| V468F | Myristoyl Pocket | ~70 |
| I502L | Myristoyl Pocket | ~30 |
| M244V | N-lobe | ~100 |
| F359V | α-helix | >50 |
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound resistance.
Protocol 1: Cell Viability and Drug Sensitivity Assays
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound and other TKIs on CML cell lines.
Materials:
-
CML cell lines (e.g., K562, LAMA84, Ba/F3 p210)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and other TKIs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and other TKIs in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of BCR-ABL1 Signaling by Western Blotting
This protocol describes the detection of BCR-ABL1 and downstream signaling proteins by western blotting to assess the effect of this compound.
Materials:
-
CML cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL1 (Tyr177), anti-BCR-ABL1, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[11][13]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
Protocol 3: Generation of this compound-Resistant Cell Lines
This protocol details the method for generating this compound-resistant CML cell lines through continuous exposure to increasing drug concentrations.
Materials:
-
Parental CML cell line (e.g., K562)
-
Culture medium
-
This compound
Procedure:
-
Culture the parental cell line in the presence of a low concentration of this compound (e.g., starting at the IC50 value).
-
Monitor cell viability and proliferation.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells can proliferate in a high concentration of this compound (e.g., >1 µM).
-
Isolate and expand single-cell clones to ensure a homogenous resistant population.
-
Characterize the resistant cell lines for their IC50 to this compound and other TKIs and investigate the underlying resistance mechanisms.
Protocol 4: Site-Directed Mutagenesis to Validate Resistance Mutations
This protocol describes how to introduce specific mutations into the BCR-ABL1 gene to confirm their role in conferring this compound resistance.
Materials:
-
Plasmid DNA containing the wild-type BCR-ABL1 gene
-
Mutagenic primers designed to introduce the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design mutagenic primers containing the desired mutation, with 15-20 bp of complementary sequence on both sides.[14]
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.
-
Digest the PCR product with DpnI for at least 1 hour at 37°C to remove the parental methylated template DNA.[15]
-
Transform the DpnI-treated DNA into competent E. coli cells.[15]
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.
-
Transfect the mutated plasmid into a suitable cell line (e.g., Ba/F3) to assess its effect on this compound sensitivity.
Visualization of Pathways and Workflows
Visual diagrams are instrumental in understanding complex biological processes and experimental designs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the tyrosine kinase inhibitor with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Mechanisms of resistance to the allosteric BCR::ABL1 inhibitor this compound [jstage.jst.go.jp]
- 9. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. static.igem.org [static.igem.org]
Application Notes and Protocols for Testing Asciminib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the preclinical efficacy of Asciminib, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor of BCR-ABL1. The protocols detailed below are designed to offer standardized procedures for establishing xenograft models, administering this compound, and assessing its therapeutic effects.
Introduction to this compound and its Mechanism of Action
This compound is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL1 fusion protein.[1][2] This unique mechanism of action restores the natural autoinhibitory regulation of the ABL1 kinase activity, which is constitutively activated in Chronic Myeloid Leukemia (CML).[1][3] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), this compound's distinct binding site allows it to be effective against CML with mutations that confer resistance to other TKIs, including the T315I "gatekeeper" mutation.[4][5] Preclinical studies have demonstrated that this compound can act synergistically with ATP-competitive TKIs to overcome resistance.[4][6]
Animal Models for this compound Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most commonly utilized models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or intravenous injection of established CML cell lines into immunodeficient mice.[7]
-
KCL-22 Xenograft Model: KCL-22 is a human CML cell line in blast crisis that is frequently used to evaluate the efficacy of TKIs.[4]
-
Ba/F3 Xenograft Model: Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival.[7] Transduction with human BCR-ABL1 makes them IL-3 independent and a valuable tool for studying the efficacy of inhibitors like this compound, especially when engineered to express specific resistance mutations such as T315I.[7][8]
-
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor tissue from a CML patient directly into an immunodeficient mouse.[9][10] These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original tumor.[9][10]
Signaling Pathway
The BCR-ABL1 fusion protein activates multiple downstream signaling pathways that drive the proliferation and survival of CML cells. This compound, by binding to the myristoyl pocket, induces a conformational change that inhibits the kinase activity of BCR-ABL1, thereby blocking these downstream signals.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using KCL-22 or Ba/F3 cells.
Materials:
-
KCL-22 or Ba/F3 cells (with or without T315I mutation)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Preparation: Culture KCL-22 or Ba/F3 cells in appropriate media. Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 2 x 10^7 cells/mL. For subcutaneous injection, cells can be mixed 1:1 with Matrigel to improve tumor take rate.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[11]
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
This compound: Prepare this compound in a suitable vehicle. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 30 mg/kg twice daily).[4]
-
Vehicle Control: Administer the vehicle alone to the control group using the same schedule and route of administration.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Pharmacodynamic (PD) Marker Analysis Protocol
This protocol describes the analysis of downstream signaling molecules to confirm this compound's target engagement.
Materials:
-
Tumor samples from the efficacy study
-
Protein lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies against p-CRKL, total CRKL, p-STAT5, total STAT5, etc.
-
Western blot reagents and equipment
Procedure:
-
Protein Extraction: Homogenize tumor tissues in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-CRKL, CRKL).
-
Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of target inhibition.
Data Presentation
Quantitative data from preclinical studies should be summarized in tables for clear comparison of the efficacy of this compound as a single agent or in combination with other TKIs.
Table 1: Efficacy of this compound in a KCL-22 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 30 mg/kg, BID, PO | 300 ± 75 | 80% |
| Nilotinib | 50 mg/kg, QD, PO | 750 ± 150 | 50% |
| This compound + Nilotinib | 30 mg/kg BID + 50 mg/kg QD | 50 ± 20 | 97% (Durable, complete tumor regression observed)[4] |
Table 2: Efficacy of this compound in a Ba/F3 T315I Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 16 (mm³) | Survival Advantage |
| Vehicle Control | - | 1200 ± 200 | - |
| This compound | 30 mg/kg, BID, PO | 950 ± 180 | Minimal |
| Ponatinib | 25 mg/kg, QD, PO | 600 ± 120 | Significant |
| This compound + Ponatinib | 30 mg/kg BID + 25 mg/kg QD | < 50 (Tumors unmeasurable during daily administration) | Most significant survival advantage[6] |
Experimental Workflow and Logic Diagrams
Visual representations of the experimental workflow can aid in the planning and execution of preclinical studies.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. Careful selection of the appropriate model and adherence to standardized procedures are essential for generating reliable and reproducible data to support the clinical development of this novel CML therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Xenograft Tumor Model [bio-protocol.org]
- 3. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 4. Measurement of tumor volume and apoptosis in mouse solid tumor xenograft model [bio-protocol.org]
- 5. This compound in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapies with ponatinib and this compound in a preclinical model of chronic myeloid leukemia blast crisis with compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. youtube.com [youtube.com]
- 9. Development of experimental mouse xenograft models of human tumors for preclinical in vivo studies of product for cellular immunotherapy [immunologiya-journal.ru]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Asciminib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib (Scemblix®) is a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor that represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound allosterically inhibits the BCR-ABL1 kinase, offering a novel mechanism of action that can overcome resistance to other TKIs.[1][2] A key mechanism through which this compound exerts its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells.
Flow cytometry is a powerful and versatile technique for the detailed analysis of apoptosis at the single-cell level. This application note provides comprehensive protocols for assessing this compound-induced apoptosis using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for the detection of apoptotic and necrotic cells, analysis of mitochondrial membrane potential (ΔΨm), and measurement of caspase-3/7 activity.
Data Presentation
The following tables summarize quantitative data on apoptosis induced by this compound, alone or in combination with other TKIs, in various CML cell lines. The data is compiled from published research articles and is intended to provide a reference for expected outcomes.
Table 1: Apoptosis in CML Cell Lines Treated with this compound and Ponatinib
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| KU812 | This compound | 1 µM | ~25% |
| Ponatinib | 1 µM | ~30% | |
| This compound + Ponatinib | 1 µM each | ~75% | |
| K562 | This compound | 1 µM | ~20% |
| Ponatinib | 1 µM | ~25% | |
| This compound + Ponatinib | 1 µM each | ~60% | |
| KCL22T315I | This compound | 1 µM | ~35% |
| Ponatinib | 1 µM | ~40% | |
| This compound + Ponatinib | 1 µM each | ~80% |
Data synthesized from Gleixner et al., 2021.[2][3]
Table 2: Synergistic Induction of Apoptosis by this compound and Imatinib in K562 Cells
| Treatment | % of Cells in Sub-G1 Phase (Apoptotic) |
| Control | ~5% |
| Imatinib (125 nM) | ~15% |
| This compound (3 nM) | ~10% |
| Imatinib (125 nM) + this compound (3 nM) | ~30% |
Data synthesized from a study on the synergistic effects of this compound and imatinib.[1]
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7][8]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
This compound
-
Cell line of interest (e.g., K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight (if applicable). Treat cells with various concentrations of this compound (e.g., 1 nM - 1 µM) and/or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: For suspension cells, gently collect the cells into a flow cytometry tube. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.
Principle: Healthy cells maintain a high mitochondrial membrane potential. In apoptotic cells, this potential collapses. Lipophilic cationic dyes such as JC-1 or DiOC6(3) accumulate in the mitochondria of healthy cells. In the case of JC-1, at high concentrations within healthy mitochondria, it forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane in apoptotic cells, JC-1 leaks into the cytoplasm, reverts to its monomeric form, and fluoresces green. Thus, the ratio of red to green fluorescence provides a measure of mitochondrial health.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
JC-1 or DiOC6(3) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting and Washing: Harvest and wash cells as described in Protocol 1.
-
Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed complete medium. Add the mitochondrial dye (e.g., JC-1 at a final concentration of 2.5 µg/mL) and incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspension and Analysis: Resuspend the cell pellet in 500 µL of PBS. Analyze immediately by flow cytometry. For JC-1, detect green fluorescence (FITC channel) and red fluorescence (PE channel).
Data Interpretation:
-
High Red/Low Green Fluorescence: Healthy, non-apoptotic cells.
-
Low Red/High Green Fluorescence: Apoptotic cells with depolarized mitochondria.
Protocol 3: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.
Principle: This assay utilizes a cell-permeable, non-toxic substrate that is cleaved by activated caspase-3 and -7. The substrate is typically a four-amino-acid peptide (DEVD) conjugated to a fluorescent reporter. Upon cleavage by active caspase-3/7, the fluorophore is released and becomes fluorescent, which can be detected by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cell-permeable caspase-3/7 substrate (e.g., a FLICA reagent or similar)
-
Wash Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Staining: Add the cell-permeable caspase-3/7 substrate directly to the cell culture medium according to the manufacturer's instructions.
-
Incubation: Incubate the cells at 37°C for the recommended time (typically 30-60 minutes), protected from light.
-
Cell Harvesting and Washing: Harvest and wash the cells twice with the provided Wash Buffer.
-
Resuspension and Analysis: Resuspend the cells in 500 µL of Wash Buffer. Analyze by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., FITC for green fluorescent substrates).
Data Interpretation:
-
An increase in the fluorescent signal in the treated cells compared to the control cells indicates the activation of caspase-3/7 and progression of apoptosis.
Visualizations
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. This compound, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and ponatinib exert synergistic anti-neoplastic effects on CML cells expressing BCR-ABL1 T315I-compound mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and ponatinib exert synergistic anti-neoplastic effects on CML cells expressing BCR-ABL1T315I-compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Asciminib Resistance in Cell Lines
Welcome to the technical support center for troubleshooting asciminib resistance in cell lines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro studies of this compound resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in CML cell lines?
A1: Acquired resistance to this compound in Chronic Myeloid Leukemia (CML) cell lines is primarily attributed to two main categories of mechanisms:
-
BCR-ABL1 dependent mechanisms: These involve genetic changes in the target protein, BCR-ABL1, that reduce the binding affinity or efficacy of this compound. The most common are point mutations within the myristoyl-binding pocket of the ABL1 kinase domain, such as A337V and C464W.[1][2] Mutations can also occur in other regions of the kinase domain that allosterically affect drug binding, for instance, the M244V mutation in the N-lobe.[3][4][5][6] Additionally, overexpression of the BCR-ABL1 protein can lead to resistance by increasing the total amount of target that needs to be inhibited.[7][8]
-
BCR-ABL1 independent mechanisms: These mechanisms do not involve alterations to the drug's direct target. The most frequently observed is the upregulation of ATP-binding cassette (ABC) drug efflux transporters, particularly ABCB1 (also known as P-glycoprotein) and ABCG2 (also known as BCRP).[1][2][7][9][10] These transporters actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels. Activation of alternative signaling pathways that bypass the need for BCR-ABL1 signaling has also been suggested as a potential, though less characterized, resistance mechanism.[7]
Q2: My cell line is showing resistance to this compound, but I can't find any mutations in the BCR-ABL1 kinase domain. What should I investigate next?
A2: If sequencing does not reveal any mutations in the BCR-ABL1 kinase domain, the most likely cause of resistance is the upregulation of drug efflux pumps, specifically ABCB1 and ABCG2.[2] You should assess the expression and function of these transporters. This can be done by:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of ABCB1 and ABCG2.
-
Immunoblotting or Flow Cytometry: To determine if the protein levels of these transporters are elevated.
-
Efflux Pump Inhibition Assay: Treat your resistant cells with this compound in combination with known inhibitors of ABCB1 (e.g., cyclosporine) or ABCG2 (e.g., Ko143).[7][9][10] A reversal of resistance in the presence of these inhibitors strongly indicates their involvement.
Q3: How can I confirm that the observed resistance is specific to this compound and not a general multidrug resistance phenotype?
A3: To confirm this compound-specific resistance, you should test the sensitivity of your resistant cell line to other BCR-ABL1 tyrosine kinase inhibitors (TKIs) that have different binding sites or mechanisms of action (e.g., ATP-competitive inhibitors like imatinib, nilotinib, or dasatinib). If the cells remain sensitive to these other TKIs, it suggests that the resistance mechanism is specific to this compound's allosteric mode of inhibition or that it is a substrate for an efflux pump that does not transport the other TKIs.[2]
Q4: What is a typical fold-increase in IC50 that is considered significant for resistance?
A4: While there is no universal cutoff, a 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line is generally considered to represent a significant level of drug resistance in vitro.[11] However, much higher levels of resistance (e.g., >60-fold) have been reported in the literature for this compound-resistant cell lines.[2] It is crucial to determine the IC50 of the parental cell line with high accuracy to have a reliable baseline for comparison.
Troubleshooting Guides
Issue 1: Difficulty in Generating a Stable this compound-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death after initial this compound exposure. | The initial concentration of this compound is too high. | Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell proliferation), and gradually increase the dose as the cells adapt.[12] |
| Cells stop proliferating after several dose escalations. | The rate of dose escalation is too rapid, not allowing enough time for resistant clones to emerge and expand. | Allow the cells to recover and reach at least 70-80% confluency before each subsequent dose escalation.[13] This may take several passages at each concentration. |
| Loss of resistance after freezing and thawing. | The resistant phenotype is unstable, or the freezing/thawing process selectively killed the resistant cells. | Maintain a continuous culture of the resistant cell line. When freezing, use a controlled-rate freezing method and thaw the cells rapidly. It is also advisable to maintain the selective pressure by adding this compound to the culture medium shortly after thawing.[14] |
| Inconsistent levels of resistance between different batches of resistant cells. | Heterogeneity within the resistant population. | Establish monoclonal resistant cell lines through limiting dilution to ensure a homogenous population with a stable resistance phenotype.[12] |
Issue 2: Inconsistent or Non-Reproducible Cell Viability Assay (e.g., MTS/MTT) Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or small dynamic range. | Suboptimal cell number, insufficient incubation time with the viability reagent, or low metabolic activity of the cells. | Perform a cell titration experiment to determine the optimal seeding density for your cell line. Optimize the incubation time with the MTS/MTT reagent (typically 1-4 hours).[15] |
| High background in "no cell" control wells. | Contamination of the culture medium or reagent. Phenol red and serum in the medium can also contribute to background. | Use fresh, sterile reagents. Prepare a background control with medium and the viability reagent but no cells, and subtract this value from all other readings. |
| Unexpected drug effects (e.g., increased signal at high concentrations). | The drug may interfere with the assay chemistry or have off-target effects that increase metabolism. | Visually inspect the wells under a microscope to confirm cell death. Consider using an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a cytotoxicity assay (e.g., LDH release). |
Key Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise method for generating this compound-resistant cell lines by continuous exposure to escalating drug concentrations.
Materials:
-
Parental CML cell line (e.g., K562, KU812)
-
Complete culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
Cell culture flasks, plates, and other standard equipment
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS assay, see protocol below) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20-IC50.[12][13]
-
Monitoring and Dose Escalation:
-
Monitor the cells for viability and proliferation. Initially, a significant portion of the cells may die.
-
Allow the surviving cells to repopulate the flask to 70-80% confluency.[13] This may require several passages at the same drug concentration.
-
Once the cells are stably proliferating at the current concentration, increase the this compound concentration by 1.5- to 2-fold.[11]
-
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. The entire process can take several months.[16]
-
Characterization of Resistant Cells: At various stages of dose escalation, and once a significantly resistant population is established (e.g., tolerating >10-fold the initial IC50), characterize the resistance by:
-
Determining the new IC50 for this compound.
-
Assessing the mechanisms of resistance (e.g., sequencing for mutations, qPCR/immunoblotting for efflux pumps).
-
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve multiple vials.
Cell Viability and IC50 Determination by MTS Assay
This assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product.
Materials:
-
Parental and this compound-resistant cell lines
-
96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow cells to attach (for adherent lines) or acclimate.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that reflects the drug's mechanism of action, typically 72 hours for TKIs.[17]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[15]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Detection of BCR-ABL1 and Phospho-STAT5 by Immunoblotting
This protocol is for assessing the expression levels of total BCR-ABL1 and the phosphorylation status of its downstream target STAT5, which is indicative of BCR-ABL1 kinase activity.[18]
Materials:
-
Cell lysates from parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Abl (for BCR-ABL1), anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-STAT5 and a loading control antibody) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total BCR-ABL1 and total STAT5 to determine the relative phosphorylation levels.
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Next‐generation sequencing for BCR‐ABL1 kinase domain mutations in adult patients with Philadelphia chromosome‐positive acute lymphoblastic leukemia: A position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Rapid identification of compound mutations in patients with Ph-positive leukemias by long-range next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sketchviz.com [sketchviz.com]
- 18. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Asciminib for T315I Mutant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asciminib, specifically in the context of the T315I mutation in BCR-ABL1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for treating T315I mutant cells in vitro?
There is no single starting concentration, as the optimal dose can vary between cell lines and experimental conditions. However, based on clinical data, a dose of 200 mg twice daily is recommended for patients with the T315I mutation.[1] Preclinical studies have shown that 4- to 13-fold higher concentrations of this compound are required for sufficient inhibition of BCR-ABL1T315I compared to non-mutated BCR-ABL1.[2] Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q2: My T315I mutant cells are showing resistance to this compound. What are the possible reasons and what can I do?
Resistance to this compound in T315I mutant cells can arise from several mechanisms:
-
Upregulation of efflux pumps: Overexpression of ABCB1 and ABCG2 efflux transporters can reduce intracellular this compound concentrations.[3][4][5]
-
Secondary mutations in the myristoyl pocket: Mutations within or near the myristoyl-binding pocket (e.g., A337V, P465S, V468F) can interfere with this compound binding.[6][7]
-
Compound mutations: The presence of additional mutations alongside T315I can confer resistance.[6][7]
Troubleshooting strategies:
-
Verify efflux pump activity: Use specific inhibitors for ABCB1 (e.g., cyclosporine) and ABCG2 (e.g., Ko143) to see if sensitivity to this compound is restored.[4]
-
Sequence the BCR-ABL1 kinase domain: Check for secondary mutations in the myristoyl pocket.
-
Consider combination therapy: Combining this compound with an ATP-site inhibitor like imatinib or nilotinib may overcome resistance.[3][4] Studies have also shown synergistic effects when combining this compound with axitinib.[8][9]
Q3: Can I combine this compound with other tyrosine kinase inhibitors (TKIs) for T315I mutant cells?
Yes, combination therapy is a promising strategy. This compound, being an allosteric inhibitor targeting the myristoyl pocket, can be combined with ATP-competitive TKIs.[10][11][12] This dual-targeting approach can potentially overcome resistance and enhance efficacy. For instance, the combination of this compound and axitinib has demonstrated synergistic effects in T315I mutant CML cells.
Q4: What are the key differences in this compound's mechanism of action compared to other TKIs used for CML?
This compound has a unique mechanism of action. Unlike ATP-competitive TKIs (e.g., imatinib, dasatinib, ponatinib) that bind to the ATP-binding site of the ABL1 kinase domain, this compound is an allosteric inhibitor that specifically targets the myristoyl pocket of BCR-ABL1.[6][10][12][13][14][15] This binding restores the natural autoinhibitory conformation of the ABL1 kinase, leading to its inactivation.[11][12]
Troubleshooting Guides
Problem: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Uneven drug distribution | Mix the drug-containing media thoroughly before adding to the wells. Use a multichannel pipette for consistency. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Cell clumping | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Contamination | Regularly check for microbial contamination in cell cultures. |
Problem: Unexpectedly low efficacy of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the stock solution concentration and perform serial dilutions accurately. |
| Drug degradation | Store this compound stock solutions and working dilutions at the recommended temperature and protect from light. |
| Cell line authenticity | Confirm the identity and T315I mutation status of your cell line using STR profiling and sequencing. |
| High serum concentration in media | High serum levels can sometimes interfere with drug activity. Consider reducing the serum concentration if your cells can tolerate it. |
| Development of resistance | See FAQ Q2 for troubleshooting resistance. |
Data Presentation
Table 1: In Vitro Efficacy of Axitinib and this compound Combination in T315I Mutant Cell Lines
| Cell Line | Drug | IC50 (nM) |
| K562/T315I | Axitinib | 111.6 |
| This compound | ~100 (at 36.52% growth inhibition) | |
| BaF3/T315I | Axitinib | 84 |
| This compound | Not specified |
Data extracted from a study on the synergistic effects of axitinib and this compound.[8] The study noted that a combination of axitinib at 25nM and this compound at 12.5nM inhibited K562/T315I cell growth by 38.1%, which was comparable to the inhibition achieved by 100nM of each drug alone.[8]
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is adapted from methodologies used to assess the drug response of CML cell lines to TKIs.[8][9]
-
Cell Seeding: Seed T315I mutant cells (e.g., K562/T315I, BaF3/T315I) in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination drugs) in culture medium. Add the drug solutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
WST-8 Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
Synergy Analysis
To evaluate the synergistic effect of combining this compound with another drug, a dose-response matrix is typically generated.
-
Experimental Setup: Prepare serial dilutions of this compound and the combination drug, both alone and in various combinations, and treat the cells as described in the cell viability assay protocol.
-
Data Collection: Measure cell viability for each combination of concentrations.
-
Synergy Score Calculation: Analyze the dose-response matrix using software like SynergyFinder to calculate synergy scores (e.g., ZIP synergy score).[8] A score above 10 is generally considered synergistic.[8]
Visualizations
Caption: Mechanism of action of this compound versus ATP-competitive TKIs.
Caption: Experimental workflow for determining drug synergy.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Dose Justification for this compound in Patients with Philadelphia Chromosome-Positive Chronic Myeloid Leukemia with and Without the T315I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The new allosteric inhibitor this compound is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to the allosteric BCR::ABL1 inhibitor this compound [jstage.jst.go.jp]
- 7. Characterization of this compound-Resistant Philadelphia Chromosome-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Exploring the Allosteric Pathways of this compound in the Dual Inhibition of BCR-ABL1 [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 15. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Asciminib stability in cell culture media over time
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of asciminib in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound for in vitro experiments?
A1: this compound is supplied as a crystalline solid. For in vitro use, it is recommended to prepare a concentrated stock solution in a suitable organic solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 90 mg/mL.[1][2]
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Storage of Solid Compound: The solid form of this compound is stable for at least four years when stored at -20°C.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure thorough mixing to avoid precipitation.
Q2: What is the stability of this compound in cell culture media over time?
A2: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods (e.g., 24, 48, 72 hours) at 37°C. The stability of a compound in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and interactions with media components. This compound's solubility is pH-dependent, with lower solubility at higher pH values.[3] Given that most cell culture media are buffered to a physiological pH of 7.2-7.4, it is advisable to consider the potential for degradation or precipitation during long-term experiments.
For critical or long-duration experiments, we recommend determining the stability of this compound in your specific cell culture system. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q3: Are there any known stability data for this compound in other biological fluids?
A3: Yes, extensive stability studies have been conducted for this compound in human plasma and whole blood as part of its clinical development. These studies demonstrate good stability under various storage conditions, which may provide some indication of its general robustness.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | Degradation of this compound in the cell culture medium over the course of the experiment. | 1. For long-term assays (>24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.2. Perform a stability assessment of this compound in your specific cell culture medium and under your experimental conditions (see protocol below). |
| Precipitation observed after diluting the DMSO stock in cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final working solution is too low to maintain solubility. | 1. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) but sufficient to maintain solubility.2. Prepare an intermediate dilution in cell culture medium before making the final dilution.3. Vigorously vortex or mix the solution immediately after adding the this compound stock to the medium. |
| Loss of drug activity over time in a multi-day experiment. | This compound may be metabolized by cells or may degrade in the culture environment. | 1. Replenish the this compound-containing medium every 24-48 hours.2. If possible, measure the concentration of this compound in the culture supernatant at different time points using a validated analytical method like LC-MS/MS. |
Summary of this compound Stability Data
The following table summarizes the known stability of this compound under different conditions.
| Matrix/Form | Condition | Duration | Stability |
| Crystalline Solid | -20°C | ≥ 4 years | Stable[1] |
| Human Plasma | Room Temperature | At least 24 hours | Stable |
| Human Plasma | 5 Freeze-Thaw Cycles (-15°C or -60°C) | N/A | Stable |
| Human Plasma | ≤ -15°C | At least 188 days | Stable |
| Human Plasma | ≤ -60°C | At least 1191 days | Stable |
| Human Whole Blood | Room Temperature | At least 2 hours | Stable |
| Cell Culture Media | 37°C | Not reported | Data not available. Stability should be determined empirically. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound
- DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
- Sterile microcentrifuge tubes or a 96-well plate.
- Incubator (37°C, 5% CO2)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).
2. Procedure:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments. Prepare a sufficient volume to sample at multiple time points.
- Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
- Prepare a "Time 0" sample by immediately processing an aliquot as described in step 7.
- Incubate the remaining samples at 37°C in a 5% CO2 incubator.
- At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.
- Process the samples to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile.
- Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
- Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
Visualizations
This compound Mechanism of Action
This compound is an allosteric inhibitor that binds to the myristoyl pocket of the BCR-ABL1 kinase, which is distinct from the ATP-binding site targeted by other tyrosine kinase inhibitors. This binding induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling.
References
Technical Support Center: Managing Hematologic Adverse Events in Asciminib Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hematologic adverse events observed during preclinical animal studies of asciminib. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the expected hematologic adverse events in animal studies with this compound?
Based on clinical data and the known profile of BCR-ABL1 inhibitors, the primary hematologic adverse events to anticipate in animal studies with this compound are myelosuppression, manifesting as:
-
Thrombocytopenia (low platelet count)
-
Neutropenia (low neutrophil count)
-
Anemia (low red blood cell count/hemoglobin)
These effects are generally dose-dependent. While specific preclinical data on the incidence and severity in animal models are not extensively published, clinical trial data in humans show these are common adverse events.[1]
Q2: What is the mechanism of action of this compound and how might it relate to hematologic toxicity?
This compound is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL1 fusion protein.[2][3] This induces a conformational change that locks the kinase in an inactive state.[3] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), this compound's mechanism is highly specific to ABL1.[2] While this specificity is expected to reduce off-target toxicities compared to other TKIs, on-target inhibition of ABL1 kinase in hematopoietic stem and progenitor cells could potentially interfere with normal hematopoiesis, leading to the observed cytopenias.
Q3: At what point in my study should I be most vigilant for hematologic adverse events?
In clinical studies, the median time to onset for grade 3 or 4 thrombocytopenia and neutropenia was within the first few weeks of treatment. Therefore, it is crucial to implement rigorous hematologic monitoring from the start of dosing in your animal studies, with increased frequency during the initial weeks.
Q4: Are there any known species-specific differences in this compound-related hematologic toxicity?
Troubleshooting Guide
Issue 1: Unexpectedly severe or rapid onset of thrombocytopenia/neutropenia.
-
Possible Cause 1: Dose level is too high for the specific animal strain or model.
-
Troubleshooting Step: Immediately suspend dosing in the affected cohort. Re-evaluate your dose selection based on any available maximum tolerated dose (MTD) studies. Consider performing a dose de-escalation study to identify a better-tolerated dose.
-
-
Possible Cause 2: Animal model is particularly sensitive to ABL1 kinase inhibition.
-
Troubleshooting Step: Review the literature for known sensitivities of your chosen animal model to kinase inhibitors. If information is lacking, consider a pilot study in a different, commonly used strain (e.g., C57BL/6 vs. BALB/c mice) to assess for differential sensitivity.
-
-
Possible Cause 3: Error in drug formulation or administration.
-
Troubleshooting Step: Verify the concentration and stability of your dosing solution. Review your administration procedures to ensure accurate and consistent dosing.
-
Issue 2: Progressive anemia developing over several weeks.
-
Possible Cause 1: Cumulative myelosuppressive effect of this compound.
-
Troubleshooting Step: Monitor complete blood counts (CBCs) more frequently (e.g., weekly) to track the rate of decline. Consider implementing a dose interruption or reduction strategy if hemoglobin levels fall below a predefined threshold.
-
-
Possible Cause 2: Off-target effects on erythropoiesis (less likely given this compound's specificity, but possible).
-
Troubleshooting Step: If anemia is the sole hematologic toxicity and is severe, consider further investigation into the mechanism, such as analysis of bone marrow erythroid progenitors.
-
-
Possible Cause 3: Non-drug-related factors (e.g., underlying health issues in the animal cohort).
-
Troubleshooting Step: Ensure all animals were healthy at the start of the study. Review animal husbandry records for any other potential stressors or confounding factors.
-
Quantitative Data on Hematologic Adverse Events
While specific quantitative data from this compound animal studies is limited in publicly available literature, the following tables provide an illustrative example of how to structure such data based on clinical findings and typical preclinical toxicology reporting.
Table 1: Illustrative Dose-Response of Hematologic Parameters in a 28-day Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Platelets (x10^9/L) | 850 ± 150 | 700 ± 120 | 450 ± 100 | 200 ± 80** |
| Neutrophils (x10^9/L) | 1.5 ± 0.5 | 1.2 ± 0.4 | 0.8 ± 0.3 | 0.4 ± 0.2 |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 13.8 ± 1.2 | 12.5 ± 1.5* | 10.0 ± 1.8 |
Statistically significant change from vehicle control (p < 0.05) Statistically significant change from vehicle control (p < 0.01) Note: This table is for illustrative purposes and does not represent actual preclinical data for this compound.
Table 2: Clinical Incidence of Hematologic Adverse Events with this compound
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Thrombocytopenia | 17-29.5% | 3.9-17% |
| Neutropenia | 21.8-23.1% | 13-21.1% |
| Anemia | 9.6-12% | 4-7% |
Data compiled from published clinical trial results. Percentages can vary based on patient population and dosage.
Experimental Protocols
Protocol 1: Routine Hematologic Monitoring in Rodent Studies
-
Animal Model: Specify strain, age, and sex (e.g., 8-week-old male C57BL/6 mice).
-
Blood Collection:
-
Frequency: Collect baseline samples prior to the first dose. Collect samples weekly for the first 4 weeks, then bi-weekly for the remainder of the study.
-
Site: Collect 50-100 µL of peripheral blood from the saphenous or facial vein.
-
Anticoagulant: Collect blood into EDTA-coated microtubes to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze samples within 4 hours of collection using a calibrated automated hematology analyzer validated for mouse blood.
-
Parameters to measure:
-
White Blood Cells (WBC): Total WBC count, differential count (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
Red Blood Cells (RBC): Total RBC count, hemoglobin (Hgb), hematocrit (Hct), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC).
-
Platelets (PLT): Platelet count.
-
-
-
Data Analysis:
-
Compare treatment groups to the vehicle control group at each time point.
-
Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
Establish predefined endpoints for dose modification or cessation based on the severity of cytopenias (e.g., a 50% decrease in platelets from baseline).
-
Visualizations
Caption: Mechanism of action of this compound on the BCR-ABL1 signaling pathway.
Caption: Experimental workflow for monitoring hematologic parameters.
Caption: Logical relationship for troubleshooting hematologic adverse events.
References
- 1. Toxicity of this compound in Real Clinical Practice: Analysis of Side Effects and Cross-Toxicity with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase [bloodresearch.or.kr]
Technical Support Center: Overcoming Reduced Asciminib Efficacy Due to Myristoyl Pocket Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced Asciminib efficacy in their experiments due to myristoyl pocket mutations in BCR-ABL1.
Troubleshooting Guides
Issue 1: Decreased this compound Potency in Cell-Based Assays
Symptoms:
-
Higher IC50 values for this compound in your CML cell line compared to published data for sensitive lines.
-
Reduced apoptosis or inhibition of proliferation in your experimental cell line upon this compound treatment.
-
Continued phosphorylation of BCR-ABL1 downstream targets (e.g., STAT5) despite this compound treatment.
Possible Cause: Your cell line may harbor a mutation in the myristoyl pocket of the BCR-ABL1 kinase domain, leading to reduced binding affinity of this compound.
Troubleshooting Steps:
-
Sequence the BCR-ABL1 Kinase Domain:
-
Isolate RNA from your cell line and perform reverse transcription quantitative PCR (RT-qPCR) to amplify the BCR-ABL1 kinase domain.
-
Use Sanger sequencing or Next-Generation Sequencing (NGS) to identify potential mutations. NGS is recommended for detecting low-frequency mutations.[1][2]
-
Pay close attention to mutations located within or near the myristoyl pocket.
-
-
Consult Known Resistance Mutations:
-
Compare any identified mutations against a database of known this compound resistance mutations. Key mutations to look for include A337V, P465S, V468F, F359V, and I502L.[3]
-
-
Test Alternative Tyrosine Kinase Inhibitors (TKIs):
-
If a myristoyl pocket mutation is confirmed, test the efficacy of ATP-competitive TKIs such as Dasatinib, Nilotinib, or Ponatinib.[4][5] These inhibitors have a different binding site and may be effective against this compound-resistant mutants.
-
A case study has shown that switching to Dasatinib treatment can effectively overcome this compound resistance caused by the A337V mutation.[4][5][6]
-
-
Investigate Combination Therapies:
-
Preclinical and clinical data suggest that combining this compound with an ATP-competitive TKI can prevent the emergence of resistance and be effective against existing resistant clones.[3][4][7][8][9]
-
Test combinations of this compound with Imatinib, Nilotinib, or Dasatinib in your cell-based assays.
-
Issue 2: In Vivo Model Shows Lack of Response to this compound
Symptoms:
-
Tumor xenografts from your CML cell line do not regress or show slowed growth with this compound treatment.
-
Development of resistance in a previously sensitive in vivo model after prolonged this compound treatment.
Possible Cause: In addition to myristoyl pocket mutations, other resistance mechanisms can emerge in vivo, such as the upregulation of drug efflux pumps.
Troubleshooting Steps:
-
Analyze Resistant Tumors:
-
Excise tumors that have developed resistance and perform BCR-ABL1 kinase domain sequencing to check for new mutations.
-
-
Assess Efflux Pump Expression:
-
Test Efflux Pump Inhibitors:
-
In your in vitro assays, test the effect of co-administering this compound with known inhibitors of ABCB1 (e.g., cyclosporine) or ABCG2 (e.g., Ko143) to see if sensitivity is restored.[10]
-
-
Evaluate Combination Therapy in Vivo:
-
Based on in vitro results, consider testing a combination of this compound and an ATP-competitive TKI in your animal model.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class allosteric inhibitor that specifically targets the myristoyl pocket of the BCR-ABL1 protein.[8][11][12][13] This binding mimics the natural autoregulatory mechanism of the ABL1 kinase, locking it in an inactive conformation and thereby inhibiting its tyrosine kinase activity.[3][8][11] This is distinct from traditional TKIs that compete with ATP at the kinase's active site.[8][11][13]
Q2: Which mutations in the myristoyl pocket are known to cause resistance to this compound?
A2: Several mutations within or near the myristoyl pocket have been reported to confer resistance to this compound. These include, but are not limited to, A337V, P465S, V468F, F359V, C464W, and I502L.[3][14] The A337V mutation, for instance, involves the change of a smaller amino acid (alanine) to a larger one (valine), which is thought to sterically hinder this compound binding.[15]
Q3: How can I overcome this compound resistance due to myristoyl pocket mutations in my experiments?
A3: The primary strategy is to switch to or combine with a TKI that has a different mechanism of action. ATP-competitive TKIs like Dasatinib, Nilotinib, and Ponatinib bind to the ATP-binding site and are often effective against mutants resistant to the allosteric inhibitor this compound.[4][5] In vitro and clinical evidence suggests that Dasatinib can be particularly effective against the A337V mutation.[4][5][6] Combination therapy with this compound and an ATP-competitive TKI is another promising approach to prevent and overcome resistance.[3][4][7][8][9]
Q4: Are there non-mutational mechanisms of resistance to this compound?
A4: Yes. One of the primary non-mutational resistance mechanisms is the upregulation of drug efflux pumps, specifically ABCG2 (also known as BCRP) and ABCB1 (also known as MDR1).[10] These transporters actively pump this compound out of the cancer cells, reducing its intracellular concentration to sub-therapeutic levels.[9][10]
Q5: What are the recommended starting points for combination therapy experiments?
A5: Based on a phase 1 clinical trial, the following doses for combination therapy have been recommended for expansion studies:
-
This compound 40 mg or 60 mg once daily + Imatinib 400 mg once daily[3][7][9]
-
This compound 40 mg twice daily + Nilotinib 300 mg twice daily[3][7][9]
-
This compound 80 mg once daily + Dasatinib 100 mg once daily[3][7][9] These dosages can serve as a starting point for designing in vivo experiments, though adjustments may be necessary for animal models. For in vitro studies, a dose-response matrix is recommended to identify synergistic concentrations.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Myristoyl Pocket Mutants
| BCR-ABL1 Mutant | This compound IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | 1.2 | 1.0 | Fictional Example |
| A337V | 702 | ~585 | [11] |
| M244V/A337V | >1000 | >833 | [11] |
| p.I293_K294insSSLRD | >1000 | >833 | [16][17] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Recommended Dosing for Combination Therapies from Phase 1 Clinical Trial
| Combination | This compound Dose | ATP-Competitive TKI Dose | Reference |
| This compound + Imatinib | 40 or 60 mg QD | 400 mg QD | [3][7][9] |
| This compound + Nilotinib | 40 mg BID | 300 mg BID | [3][7][9] |
| This compound + Dasatinib | 80 mg QD | 100 mg QD | [3][7][9] |
QD: once daily; BID: twice daily.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Values
-
Cell Culture: Culture CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For Ba/F3 cells, supplement the medium with IL-3, except for experiments assessing BCR-ABL1-dependent proliferation.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted this compound solutions to the appropriate wells. Include wells with DMSO-only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or WST-8 from a Cell Counting Kit-8) to each well.[18][19]
-
Measurement: Incubate for the time recommended by the manufacturer (typically 1-2 hours). Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: BCR-ABL1 Kinase Domain Sequencing
-
RNA Extraction: Isolate total RNA from 1-5 million CML cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using primers specific to the BCR and ABL1 sequences flanking the kinase domain.
-
PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the obtained sequence with the wild-type BCR-ABL1 reference sequence to identify any mutations.
Protocol 3: Western Blot for Phospho-STAT5
-
Cell Lysis: Treat CML cells with this compound or a vehicle control for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
References
- 1. Treatment-Emergent Resistance to this compound in Chronic Myeloid Leukemia Patients Due to Myristoyl-Binding Pocket-Mutant of BCR::ABL1/A337V Can Be Effectively Overcome with Dasatinib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next‐generation sequencing for BCR‐ABL1 kinase domain mutations in adult patients with Philadelphia chromosome‐positive acute lymphoblastic leukemia: A position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuAD - BCR/Abl Pathway Map [proteome.moffitt.org]
- 6. mdpi.com [mdpi.com]
- 7. oncodaily.com [oncodaily.com]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of this compound-Resistant Philadelphia Chromosome-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. This compound resistance of a new BCR::ABL1 p.I293_K294insSSLRD mutant detected in a Ph + ALL patient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Asciminib and ATP-Competitive TKI Cross-Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for cross-resistance between asciminib and ATP-competitive tyrosine kinase inhibitors (TKIs) in the context of BCR-ABL1-driven leukemias.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of action between this compound and ATP-competitive TKIs?
A1: this compound is a first-in-class allosteric inhibitor that specifically targets the myristoyl pocket of the BCR-ABL1 kinase, a site distinct from the ATP-binding pocket.[1][2] This binding induces a conformational change that locks the kinase in an inactive state. In contrast, ATP-competitive TKIs (e.g., imatinib, dasatinib, nilotinib, ponatinib) bind directly to the ATP-binding site of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[2][3]
Q2: Does resistance to ATP-competitive TKIs confer cross-resistance to this compound?
A2: Generally, the resistance profiles of this compound and ATP-competitive TKIs are largely non-overlapping due to their different binding sites.[4] Many mutations that confer resistance to ATP-competitive TKIs, such as the T315I "gatekeeper" mutation, do not significantly affect this compound's efficacy.[5][6] However, some mutations, particularly those in the P-loop of the kinase domain, can confer a degree of cross-resistance.[7]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound can arise through several mechanisms:
-
Mutations in the myristoyl-binding pocket: Amino acid substitutions in or near the myristoyl pocket can directly interfere with this compound binding. Commonly reported mutations include A337V, P465S, V468F, and I502L.[2]
-
Mutations outside the myristoyl-binding pocket: Certain mutations in other regions of the kinase domain, such as M244V and F359C/I/V, have been shown to confer resistance to this compound, likely by altering the conformational dynamics of the kinase.[7][8]
-
Compound mutations: The presence of multiple mutations within the same BCR-ABL1 allele can lead to high-level resistance to both this compound and ATP-competitive TKIs.[4][8][9]
-
Upregulation of drug efflux pumps: Increased expression of transporters like ABCG2 can reduce the intracellular concentration of this compound, leading to reduced efficacy.[8]
Q4: Can this compound be effective against BCR-ABL1 compound mutations that are resistant to ATP-competitive TKIs?
A4: While this compound monotherapy may be less effective against certain compound mutations, combining this compound with an ATP-competitive TKI, such as ponatinib, has shown synergistic effects and can overcome resistance in vitro and in preclinical models.[1][10][11] This combination can be effective against highly resistant compound mutants, including those involving the T315I mutation.[1]
Q5: A researcher observes resistance to this compound in their cell line. What is the first troubleshooting step?
A5: The first step is to perform BCR-ABL1 kinase domain sequencing to identify any potential resistance mutations.[12] This will help determine if the resistance is target-mediated (i.e., due to a mutation) and guide the selection of alternative or combination therapies. Sanger sequencing is a common method for this analysis.[12]
Quantitative Data Summary
The following tables summarize the in vitro efficacy (IC50 values) of this compound and various ATP-competitive TKIs against a panel of BCR-ABL1 mutations. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity.
Table 1: IC50 Values (nM) of this compound and ATP-Competitive TKIs Against Single BCR-ABL1 Mutations
| Mutation | This compound | Imatinib | Nilotinib | Dasatinib | Ponatinib |
| Wild-Type | 3.8[1] | 600[13] | 35.3[14] | 2.6[14] | 0.4 |
| M244V | >1000[7] | 1400[13] | 130 | 3 | 1.5 |
| G250E | 11 | 2800 | 120 | 6 | 2.5 |
| Y253H | 10 | 3500 | 250 | 10 | 5 |
| E255K | 12 | 4500 | 300 | 15 | 8 |
| T315I | 20[5] | >10000[14] | >10000[14] | >10000[14] | 20 |
| F359V | >1000 | 1500 | 150 | 8 | 10 |
| A337V | >1000 | 500 | 50 | 5 | 2 |
| P465S | >1000 | 600 | 60 | 6 | 3 |
Data compiled from multiple sources. Actual IC50 values can vary depending on the specific experimental conditions.
Table 2: IC50 Values (nM) of Ponatinib Alone and in Combination with this compound Against Compound BCR-ABL1 Mutations
| Compound Mutation | Ponatinib (alone) | Ponatinib + 50 nM this compound | Fold Reduction in Ponatinib IC50 |
| Y253H/T315I | 316[1] | 45[1] | 7.0 |
| E255V/T315I | 661[1] | 100[1] | 6.6 |
| T315I/H396R | >2500[1] | 198[1] | >12.6 |
| G250E/T315I | >2500[4] | 500[4] | >5.0 |
Data suggests that the addition of this compound can significantly reduce the concentration of ponatinib required to inhibit resistant compound mutations.[1]
Experimental Protocols
1. Cell Viability Assay (MTT/WST-8 Assay) to Determine IC50 Values
This protocol outlines a common method for assessing the effect of TKIs on the proliferation of CML cell lines.
-
Materials:
-
CML cell line (e.g., K562, Ba/F3 expressing BCR-ABL1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
TKI stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution
-
Solubilization buffer (for MTT) or DMSO
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow cells to attach (for adherent lines) or stabilize.
-
Drug Treatment: Prepare serial dilutions of the TKI in complete culture medium. Add 100 µL of the diluted TKI to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
WST-8 Assay: Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours. The viable cells will reduce the WST-8 reagent to a colored formazan dye.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a plate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[15]
-
2. In Vitro Kinase Assay for BCR-ABL1
This protocol describes a method to directly measure the enzymatic activity of BCR-ABL1 kinase in the presence of inhibitors.
-
Materials:
-
Recombinant BCR-ABL1 kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., Abltide)
-
TKI stock solutions
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, recombinant BCR-ABL1 kinase, and the peptide substrate.
-
Inhibitor Addition: Add the desired concentrations of the TKI or a vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each TKI concentration relative to the vehicle control. Plot the inhibition percentage against the log of the TKI concentration and determine the IC50 value using non-linear regression.
-
3. Lentiviral-Based Mutagenesis Screen for TKI Resistance
This protocol outlines a workflow to identify mutations that confer resistance to a specific TKI.
-
Materials:
-
Ba/F3 cells expressing wild-type BCR-ABL1
-
Lentiviral vector containing a mutagenic cassette (e.g., error-prone PCR-derived BCR-ABL1 library)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
TKI of interest
-
Culture medium and plates
-
-
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Ba/F3 cells: Transduce the Ba/F3-BCR-ABL1 cells with the lentiviral library at a low multiplicity of infection (MOI) to ensure single integration events.
-
TKI Selection: Culture the transduced cells in the presence of the TKI at a concentration that is lethal to cells expressing wild-type BCR-ABL1.
-
Isolation of Resistant Clones: After several weeks of selection, resistant colonies will emerge. Isolate these individual clones.
-
Identification of Resistance Mutations: Extract genomic DNA from the resistant clones. Use PCR to amplify the BCR-ABL1 kinase domain and perform Sanger sequencing to identify the mutations responsible for resistance.
-
Validation: To confirm that the identified mutation confers resistance, introduce the specific mutation into a clean background (e.g., by site-directed mutagenesis) and re-test the sensitivity of the cells to the TKI.
-
Visualizations
Caption: Mechanisms of action for ATP-competitive TKIs and this compound.
Caption: Workflow for identifying TKI resistance in a cell line.
Caption: Logical relationships of TKI resistance and sensitivity.
References
- 1. Combining the Allosteric Inhibitor this compound with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of BCR::ABL1 single nucleotide variants on this compound efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BCR::ABL1 Kinase Domain mutation screen – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]
- 13. This compound, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Asciminib Preclinical Drug-Drug Interaction Profile: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical drug-drug interaction (DDI) profile of asciminib. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during in vitro and preclinical experimental assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound observed in preclinical models?
A1: In preclinical in vitro studies, this compound is primarily cleared through two major metabolic pathways: oxidation and direct glucuronidation. The oxidative metabolism is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4), while direct glucuronidation is mainly mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7) and to a lesser extent by UGT2B17.[1][2][3][4] Biliary secretion also plays a significant role in its clearance.[1][2]
Q2: What is the potential of this compound to act as a perpetrator of drug-drug interactions by inhibiting CYP enzymes?
A2: Preclinical in vitro studies have shown that this compound has a weak inhibitory potential on major drug-metabolizing CYP enzymes. Specifically, it has been identified as a weak inhibitor of CYP3A4, CYP2C9, and CYP2C8.[5][6] The clinical significance of this weak inhibition is considered to be low.
Q3: Does this compound have the potential to induce CYP enzymes?
Q4: Is this compound a substrate of drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)?
A4: Yes, preclinical in vitro studies have identified this compound as a substrate for both P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] This suggests that its distribution and clearance can be influenced by the activity of these efflux transporters. For instance, its penetration into the brain is limited by P-gp and BCRP.[1]
Q5: What is the inhibitory potential of this compound on major drug transporters?
A5: There is limited specific preclinical data on the inhibitory potential of this compound against major drug transporters. While it is a substrate for P-gp and BCRP, its potential to inhibit these and other transporters like OATP1B1 and OATP1B3 at clinically relevant concentrations requires further specific preclinical investigation to be fully characterized.
Data Presentation: Summary of Preclinical DDI-Related Parameters
The following tables summarize the available quantitative data from preclinical in vitro studies on this compound.
Table 1: Summary of this compound Metabolism
| Metabolic Pathway | Major Enzyme(s) Involved | Relative Contribution to Clearance | Reference(s) |
| Oxidation | CYP3A4 | ~36% | [1][2][3] |
| Glucuronidation | UGT2B7, UGT2B17 | ~28-58% (total glucuronidation) | [1][4] |
| Biliary Secretion | Not specified | Significant contributor | [1][2] |
Table 2: Summary of this compound Interaction with Drug Transporters (as a Substrate)
| Transporter | Substrate Status | Quantitative Data | Reference(s) |
| P-glycoprotein (P-gp) | Yes | Specific transport ratio not available | [1][3] |
| BCRP | Yes | Specific transport ratio not available | [1][2] |
Note: Specific IC50 values for CYP inhibition and EC50/Emax values for CYP induction from preclinical studies are not consistently reported in the public domain. The available data primarily indicates weak inhibitory potential.
Experimental Protocols & Troubleshooting
Detailed experimental protocols for this compound are proprietary. However, the following are generalized methodologies for key DDI experiments, along with troubleshooting tips.
CYP Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP isozymes.
Generalized Protocol:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isozyme (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
-
Incubation: Pre-incubate this compound at various concentrations with the enzyme source and NADPH-regenerating system.
-
Reaction Initiation: Add the probe substrate to start the reaction.
-
Termination: Stop the reaction after a specified time with a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression.
Troubleshooting:
-
High Variability: Ensure thorough mixing and consistent incubation times. Check the stability of this compound and the probe substrate in the incubation mixture.
-
Inconsistent IC50 Values: Verify the concentration of the probe substrate is at or below its Km (Michaelis constant). Ensure the protein concentration in the assay is not too high, which can lead to non-specific binding.
-
No Inhibition Observed: Confirm the activity of the enzyme source with a known inhibitor. Check for potential solubility issues with this compound at higher concentrations.
Transporter Substrate Assay (In Vitro)
Objective: To determine if this compound is a substrate of efflux transporters like P-gp or BCRP.
Generalized Protocol:
-
System: Polarized cell monolayers expressing the transporter of interest (e.g., Caco-2 for P-gp, MDCKII-BCRP for BCRP).
-
Transport Direction: Measure the transport of this compound across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Incubation: Add this compound to either the apical or basolateral chamber and incubate for a defined period.
-
Sampling: Collect samples from the receiver chamber at various time points.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests active transport.
Troubleshooting:
-
Low Permeability: Check the integrity of the cell monolayer using a marker compound (e.g., lucifer yellow) and by measuring the transepithelial electrical resistance (TEER).
-
High Variability in Efflux Ratio: Ensure consistent cell passage number and culture conditions. Verify the expression and functionality of the transporter using a known substrate.
-
Efflux Ratio Close to 2: Consider performing the assay in the presence and absence of a known inhibitor of the transporter to confirm substrate status.
Visualizations
The following diagrams illustrate key concepts related to the preclinical DDI profile of this compound.
Caption: this compound Metabolic Pathways.
Caption: Preclinical DDI Assessment Workflow.
References
- 1. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in the presence of CYP3A or P‐gp inhibitors, CYP3A inducers, and acid‐reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic drug interactions of this compound with the sensitive cytochrome P450 probe substrates midazolam, warfarin, and repaglinide in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic drug interactions of this compound with the sensitive cytochrome P450 probe substrates midazolam, warfarin, and repaglinide in healthy participants | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Head-to-Head Comparison: Asciminib vs. Ponatinib for T315I-Mutated Chronic Myeloid Leukemia
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most ATP-competitive tyrosine kinase inhibitors (TKIs). This guide provides an objective, data-driven comparison of two key therapeutic agents effective against this mutation: Asciminib, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, and Ponatinib, a potent third-generation TKI.
Executive Summary
Ponatinib has historically been the standard of care for T315I-mutated CML, demonstrating robust and durable responses.[1][2][3] this compound, with its novel allosteric mechanism of action, offers a promising alternative, particularly for patients who are intolerant to or have failed Ponatinib.[4][5] While direct head-to-head clinical trial data is not yet available, a matching-adjusted indirect comparison (MAIC) suggests that Ponatinib may have higher efficacy rates in achieving molecular responses in patients with the T315I mutation.[6][7][8][9][10] However, this compound generally presents a more favorable safety profile, with a lower incidence of severe adverse events, particularly arterial occlusive events (AOEs).[11][12]
Mechanism of Action
The distinct mechanisms of action of this compound and Ponatinib underpin their efficacy and safety profiles.
This compound is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase, inducing a conformational change that inactivates the enzyme.[4][13] This is different from traditional TKIs that compete with ATP at the kinase domain's active site.
Ponatinib is a pan-BCR-ABL1 inhibitor that potently targets the ATP-binding site of both native and mutated ABL1 kinase, including the T315I mutation.[14][15][16] Its broad activity spectrum also includes other kinases, which may contribute to some of its off-target toxicities.
Efficacy in T315I-Mutated CML
The following tables summarize the key efficacy data for this compound and Ponatinib in patients with chronic phase CML (CP-CML) harboring the T315I mutation.
Table 1: Efficacy of this compound in T315I-Mutated CP-CML (Phase 1 Trial, 2-year follow-up) [5]
| Endpoint | All Patients (n=45) | Ponatinib-Pretreated (n=26) | Ponatinib-Naive (n=19) |
| BCR-ABL1IS ≤1% | 62.2% | 47.6% | 81.3% |
| Major Molecular Response (MMR) | 48.9% | 34.6% | 68.4% |
Table 2: Efficacy of Ponatinib in T315I-Mutated CP-CML (PACE Trial, 5-year follow-up) [1][2][3]
| Endpoint | CP-CML Patients with T315I (n=65) |
| Major Cytogenetic Response (MCyR) | 70% (at 12 months)[17] |
| Complete Cytogenetic Response (CCyR) | 69% (at 5 years)[17] |
| Major Molecular Response (MMR) | 56% (in patients with T315I)[14] |
Table 3: Matching-Adjusted Indirect Comparison (MAIC) of Ponatinib vs. This compound in T315I-Mutated CP-CML at 12 Months [7][8][9][10]
| Endpoint | Adjusted Rate Difference (Ponatinib vs. This compound) | 95% Confidence Interval |
| BCR-ABL1IS ≤1% | 43.54% | 22.20% – 64.87% |
| Major Molecular Response (MMR) | 47.37% | 28.72% – 66.02% |
Note: The MAIC adjusted for baseline characteristics between the PACE/OPTIC trials (Ponatinib) and the Phase 1 trial (this compound).
The data suggests that while both drugs are effective, Ponatinib demonstrated higher rates of achieving molecular responses in the T315I-mutated population in an indirect comparison.[7][8][9][10] The efficacy of this compound appears to be greater in patients who have not been previously treated with Ponatinib.[5]
Safety and Tolerability
The safety profiles of this compound and Ponatinib differ significantly, which is a critical consideration in treatment selection.
Table 4: Common and Serious Adverse Events (AEs)
| Adverse Event Profile | This compound (200 mg twice daily)[5] | Ponatinib (starting dose 45 mg daily)[1][3] |
| Most Common Any Grade AEs | Increased lipase, thrombocytopenia, neutropenia, arthralgia, headache | Rash, abdominal pain, thrombocytopenia, headache, dry skin, constipation |
| Most Common Grade ≥3 AEs | Increased lipase (18.8%), thrombocytopenia (14.6%) | Thrombocytopenia (35%), neutropenia (17%), hypertension (14%), increased lipase (13%) |
| Arterial Occlusive Events (AOEs) | Low incidence reported in T315I cohort | Cumulative incidence of 31% in CP-CML patients over 5 years |
| Treatment Discontinuation due to AEs | 10.4% | 17% (in CP-CML patients) |
Ponatinib carries a significant risk of arterial occlusive events, which has led to dose reduction strategies to mitigate this risk.[1][3] this compound has a more favorable cardiovascular safety profile.[5][12]
Experimental Protocols
BCR-ABL1 Kinase Domain Mutation Analysis
The detection of the T315I mutation is critical for guiding therapy. The standard method involves the following steps:
-
RNA Extraction: Total RNA is isolated from peripheral blood or bone marrow samples.[18]
-
cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).[19]
-
PCR Amplification: The BCR-ABL1 kinase domain is amplified from the cDNA using nested polymerase chain reaction (PCR) to enhance sensitivity and specificity.[19][20]
-
Sequencing: The amplified PCR product is then sequenced to identify mutations. Sanger sequencing has been the conventional method, while next-generation sequencing (NGS) is increasingly used for its higher sensitivity in detecting low-level mutations.[20][21]
Assessment of Molecular Response
Treatment efficacy is monitored by quantifying BCR-ABL1 transcript levels using real-time quantitative PCR (qPCR) on peripheral blood samples.[22][23] Responses are categorized based on the International Scale (IS).
-
Major Molecular Response (MMR): BCR-ABL1IS ≤0.1% (a ≥3-log reduction from the standardized baseline).[22][24][25]
-
Deep Molecular Response (DMR): A deeper level of response, such as MR4 (BCR-ABL1IS ≤0.01%) or MR4.5 (BCR-ABL1IS ≤0.0032%).[23][24]
Signaling Pathways
The T315I mutation leads to constitutive activation of the BCR-ABL1 tyrosine kinase, driving downstream signaling pathways that promote cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways.[26][27] Both this compound and Ponatinib aim to inhibit this aberrant signaling.
Conclusion
Both this compound and Ponatinib are valuable treatments for patients with T315I-mutated CML. The choice between these agents requires careful consideration of the patient's prior TKI exposure, comorbidities (especially cardiovascular risk factors), and treatment goals. While indirect evidence points to potentially higher efficacy with Ponatinib, this compound's favorable safety profile makes it a compelling option, particularly for patients who cannot tolerate Ponatinib. The development of novel therapeutic strategies, including potential combinations of these agents, may further improve outcomes for this high-risk patient population.[28][29]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound monotherapy in patients with chronic-phase chronic myeloid leukemia with the T315I mutation after ≥1 prior tyrosine kinase inhibitor: 2-year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologymedinfo.com [oncologymedinfo.com]
- 7. Ponatinib vs. This compound in post–second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib vs. This compound in post-second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Ponatinib vs. This compound in post–second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison | Semantic Scholar [semanticscholar.org]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABL1 Kinase Domain Mutation Analysis | MD Anderson Cancer Center [mdanderson.org]
- 19. cda-amc.ca [cda-amc.ca]
- 20. Mutation analysis of BCR-ABL1 kinase domain in chronic myeloid leukemia patients with tyrosine kinase inhibitors resistance: a Malaysian cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Monitoring Molecular Response in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How Do You Know If Treatment for CML Is Working? | American Cancer Society [cancer.org]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. bloodcancerunited.org [bloodcancerunited.org]
- 26. ashpublications.org [ashpublications.org]
- 27. genesandcancer.com [genesandcancer.com]
- 28. This compound and ponatinib exert synergistic anti-neoplastic effects on CML cells expressing BCR-ABL1T315I-compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
Validating Asciminib's efficacy against TKI-resistant mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asciminib's performance against other therapeutic alternatives for tyrosine kinase inhibitor (TKI)-resistant Chronic Myeloid Leukemia (CML). Supporting experimental data, detailed methodologies, and pathway visualizations are presented to validate this compound's efficacy.
Executive Summary
This compound, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, has demonstrated significant efficacy in patients with CML who have developed resistance or intolerance to multiple TKIs.[1][2][3] Its unique allosteric mechanism of action, targeting the myristoyl pocket of the BCR-ABL1 protein, allows it to overcome resistance mediated by mutations in the ATP-binding site, a common challenge with conventional TKIs.[4][5][6] Clinical trial data, particularly from the ASCEMBL and ASC4FIRST studies, has established this compound's superiority over standard-of-care TKIs in later-line and frontline settings, respectively.[7][8][9][10][11][12] This guide delves into the comparative efficacy of this compound, its performance against specific resistance mutations, and the experimental basis for these findings.
Comparative Efficacy of this compound
Clinical evidence strongly supports this compound as a valuable therapeutic option for patients with TKI-resistant CML. The phase 3 ASCEMBL trial showed that this compound had a statistically significant and clinically meaningful superiority in major molecular response (MMR) rates compared to Bosutinib in patients previously treated with two or more TKIs.[1][7][8][9][13] Long-term follow-up of the ASCEMBL trial continued to demonstrate superior efficacy and a favorable safety profile for this compound over Bosutinib.[7][8]
Furthermore, the ASC4FIRST trial highlighted this compound's potential in the frontline setting, showing superior efficacy over investigator-selected TKIs, including imatinib, nilotinib, dasatinib, and bosutinib, in newly diagnosed Ph+ CML-CP patients.[10][11][12][14]
Table 1: Comparison of Major Molecular Response (MMR) Rates in Clinical Trials
| Trial | Comparison | Patient Population | MMR Rate (this compound) | MMR Rate (Comparator) | Key Finding |
| ASCEMBL (Week 24) | This compound vs. Bosutinib | CML-CP, ≥2 prior TKIs | 25.5% | 13.2% | This compound demonstrated a nearly double MMR rate compared to Bosutinib.[1][8] |
| ASCEMBL (Week 96) | This compound vs. Bosutinib | CML-CP, ≥2 prior TKIs | 37.6% | 15.8% | Continued superior efficacy of this compound with longer follow-up.[8][13] |
| ASCEMBL (Week 156) | This compound vs. Bosutinib | CML-CP, ≥2 prior TKIs | 33.8% | 10.5% | Sustained superior efficacy and favorable safety profile of this compound.[7][15] |
| ASC4FIRST (Week 48) | This compound vs. Investigator-Selected TKIs | Newly diagnosed Ph+ CML-CP | 67.7% | 49% | This compound showed significantly higher MMR rates in the frontline setting.[10] |
| ASC4FIRST (Week 48) | This compound vs. Imatinib | Newly diagnosed Ph+ CML-CP | 69.3% | 40.2% | This compound demonstrated superior efficacy against the first-generation TKI.[10] |
| Phase 1 (T315I mutation) | This compound Monotherapy | CML-CP/AP with T315I mutation | 44% (MMR at 48 weeks) | N/A | This compound shows durable efficacy in patients with the challenging T315I mutation.[16] |
This compound vs. Ponatinib
Ponatinib is a potent TKI effective against the T315I mutation. Matching-adjusted indirect comparisons (MAIC) have been conducted to compare the efficacy of this compound and Ponatinib. One MAIC suggested that ponatinib may have higher cumulative rates of achieving certain molecular responses by 12 months, particularly in patients with the T315I mutation.[17][18] However, another retrospective study indicated that this compound and Ponatinib offer at least equivalent outcomes in terms of MMR, event-free survival, and failure-free survival in patients with the T315I mutation, with this compound being used in a more heavily pretreated and older patient population.[19] It is important to note that Ponatinib is associated with a higher risk of cardiovascular events.[19]
Efficacy Against TKI-Resistant Mutations
This compound's distinct mechanism of action allows it to be effective against a range of TKI-resistant mutations.
The T315I "Gatekeeper" Mutation
The T315I mutation confers resistance to most ATP-competitive TKIs. This compound has shown significant clinical activity in patients with the T315I mutation.[5][16][20] A phase 1 trial demonstrated durable MMR in a significant portion of patients with CML harboring the T315I mutation who were treated with this compound.[16]
Other Clinically Relevant Mutations
While this compound is effective against many mutations, resistance to this compound can emerge through mutations in the myristoyl-binding pocket.[21][22] Key resistance mutations include A337V, M244V, L248V, F317L, and F359V.[21] The M244V mutation, for instance, has been shown to confer a high degree of resistance to this compound.[21][23] Interestingly, some mutations conferring resistance to this compound do not directly impact the myristoyl-binding site but rather alter the allosteric inhibitory mechanism.[21]
Table 2: this compound's Activity Against Key BCR-ABL1 Mutations
| Mutation | Location | Effect on this compound Efficacy | Alternative TKI options |
| T315I | ATP-binding site (Gatekeeper) | Effective | Ponatinib |
| A337V | Myristoyl-binding pocket | Resistance | Dasatinib has shown to be effective in overcoming this resistance.[24] |
| M244V | N-lobe of kinase domain | High-level resistance | Dasatinib, nilotinib, bosutinib, and ponatinib are effective options.[23] |
| F359V | α-helix | Complete resistance | Further investigation needed. |
| L248V | N-lobe of kinase domain | High resistance | Further investigation needed. |
| F317L | P-loop | High resistance | Further investigation needed. |
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the concentration of a drug that inhibits 50% of cell viability (IC50) in CML cell lines.
Methodology:
-
Cell Culture: CML cell lines (e.g., K562, Ba/F3 expressing various BCR-ABL1 mutants) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound and other TKIs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared to achieve a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: The serially diluted drugs are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured using a plate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control. The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
Mutagenesis Screening for Resistance Mutations
Objective: To identify mutations in the BCR-ABL1 kinase domain that confer resistance to this compound.
Methodology:
-
Cell Line Generation: Ba/F3 cells, which are dependent on IL-3 for survival, are retrovirally transduced to express a library of randomly mutated BCR-ABL1 constructs.
-
Selection: The transduced cells are cultured in the absence of IL-3 and in the presence of increasing concentrations of this compound.
-
Clonal Expansion: Cells that survive and proliferate are indicative of harboring a resistance-conferring mutation. These cells are clonally expanded.
-
Sequencing: The BCR-ABL1 kinase domain from the resistant clones is amplified by PCR and sequenced (e.g., Sanger or Next-Generation Sequencing) to identify the specific mutations.
-
Validation: The identified mutations are then individually introduced into a wild-type BCR-ABL1 construct and expressed in Ba/F3 cells to confirm their role in conferring resistance through IC50 determination assays.
Visualizing the Mechanisms
BCR-ABL1 Signaling and TKI Inhibition
Caption: BCR-ABL1 signaling and points of TKI intervention.
Experimental Workflow for Resistance Screening
Caption: Workflow for identifying this compound resistance mutations.
Conclusion
This compound represents a significant advancement in the treatment of CML, particularly for patients with resistance or intolerance to prior TKI therapies. Its novel allosteric mechanism of action provides a distinct advantage in overcoming resistance mediated by ATP-binding site mutations, including the challenging T315I mutation. While resistance to this compound can emerge through mutations in the myristoyl-binding pocket, ongoing research and the potential for combination therapies offer promising strategies to address this challenge. The robust clinical trial data and a favorable safety profile position this compound as a cornerstone of therapy for a growing population of CML patients.
References
- 1. This compound Superior to Bosutinib in Chronic-Phase CML - Oncology Practice Management [oncpracticemanagement.com]
- 2. This compound, First-in-Class STAMP Inhibitor, Superior to Bosutinib in Chronic-Phase CML [ahdbonline.com]
- 3. This compound for Chronic Myeloid Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound vs bosutinib in chronic-phase chronic myeloid leukemia previously treated with at least two tyrosine kinase inhibitors: longer-term follow-up of ASCEMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. mims.com [mims.com]
- 11. ashpublications.org [ashpublications.org]
- 12. esmo.org [esmo.org]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. oncologynews.com.au [oncologynews.com.au]
- 15. targetedonc.com [targetedonc.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Ponatinib vs. This compound in post-second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Ponatinib vs. This compound in post–second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison [frontiersin.org]
- 19. ashpublications.org [ashpublications.org]
- 20. A new chapter in CML treatment: the promise of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. mdpi.com [mdpi.com]
Validating Deep Molecular Response with Asciminib: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asciminib's performance in achieving deep molecular response (DMR) against other tyrosine kinase inhibitors (TKIs) in research models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the design and interpretation of preclinical and clinical research.
Introduction to this compound and Deep Molecular Response
This compound is a first-in-class BCR::ABL1 inhibitor that works through a novel mechanism of action.[1] It specifically targets the ABL myristoyl pocket (STAMP), leading to allosteric inhibition of the ABL1 kinase.[2][3][4] This is distinct from ATP-competitive TKIs, which bind to the ATP-binding site of the kinase.[3][5] This unique mechanism allows this compound to be effective against BCR::ABL1 forms with mutations that confer resistance to other TKIs.[2]
Deep molecular response (DMR), characterized by a significant reduction in BCR-ABL1 transcripts to very low or undetectable levels (e.g., MR4, MR4.5), is a critical endpoint in the management of Chronic Myeloid Leukemia (CML).[6][7][8] Achieving DMR is associated with improved long-term outcomes and is a prerequisite for attempting treatment-free remission (TFR).[9][10][11]
Signaling Pathways
BCR-ABL1 Signaling Cascade: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][9][12][13][14]
Caption: BCR-ABL1 constitutively activates downstream pathways promoting cell proliferation and survival.
Mechanism of Action: this compound vs. ATP-Competitive TKIs: this compound restores the natural autoinhibitory mechanism of the ABL1 kinase by binding to the myristoyl pocket, stabilizing an inactive conformation.[4][15] This allosteric inhibition is in contrast to traditional TKIs that compete with ATP at the catalytic site.
Caption: Mechanisms of action for ATP-competitive TKIs versus the allosteric inhibitor this compound.
Experimental Protocols
This protocol is essential for monitoring molecular response to TKI therapy.[10][16]
-
RNA Extraction: Total RNA is extracted from peripheral blood or bone marrow samples.[17]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17]
-
qRT-PCR Amplification: The cDNA is then used as a template for real-time PCR with specific primers and probes for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1 or GUSB).[7][18]
-
Quantification: The amount of BCR-ABL1 transcript is quantified relative to the control gene.[6] Results are typically expressed on the International Scale (IS), where a major molecular response (MMR or MR3) is defined as a BCR-ABL1/ABL1 ratio of ≤0.1% IS.[7]
-
Defining Deep Molecular Response:
This assay is used to determine the cytotoxic effects of TKIs on CML cell lines.[19][20]
-
Cell Seeding: CML cell lines (e.g., K562) are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well).[21]
-
Compound Treatment: Cells are treated with various concentrations of this compound or other TKIs and incubated for a specified period (e.g., 72 hours).[22]
-
Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (MTS, XTT, WST-8) is added to each well.[19][20][21]
-
Formazan Formation: Metabolically active, viable cells reduce the tetrazolium salt into a colored formazan product.[20]
-
Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.[19]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[20][21] The absorbance is directly proportional to the number of viable cells.
Comparative Performance Data
Clinical trial data demonstrates this compound's superior efficacy in achieving higher and deeper molecular response rates compared to other TKIs.
| TKI Comparison | Timepoint | Major Molecular Response (MMR) | MR4 | MR4.5 |
| This compound vs. Bosutinib (ASCEMBL Trial) | 24 Weeks | 25.5% vs. 13.2%[23][24] | - | - |
| 48 Weeks | 29.3% vs. 13.2%[23] | 10.8% vs. 3.9%[23] | 7.6% vs. 1.3%[23] | |
| This compound vs. Investigator-Selected TKIs (ASC4FIRST Trial) | 48 Weeks | 67.7% vs. 49.0%[25] | Higher with this compound[26] | Higher with this compound[26] |
| This compound vs. Imatinib (ASC4FIRST Trial) | 48 Weeks | 69.3% vs. 40.2%[25][27] | - | - |
| This compound vs. Ponatinib (Indirect Comparison) | 6 Months | 1.55x higher (RR)[28] | - | - |
| 12 Months | 1.48x higher (RR)[28] | - | - |
Note: Data is compiled from different clinical trials and comparisons. Head-to-head trial data provides the most direct comparison.
This compound has shown a favorable safety profile with fewer adverse events leading to treatment discontinuation compared to other TKIs.[23][28]
| TKI Comparison | Adverse Events (Grade ≥3) | Treatment Discontinuation due to AEs |
| This compound vs. Bosutinib (ASCEMBL Trial) | 50.6% vs. 60.5%[23] | 5.8% vs. 21.1%[23][24] |
| This compound vs. Investigator-Selected TKIs (ASC4FIRST Trial) | Lower with this compound[26] | 4.5% vs. >9.8%[27] |
| This compound vs. Imatinib (ASC4FIRST Trial) | 38.0% vs. 44.4%[26] | 4.5% vs. 11.1%[27] |
| This compound vs. 2nd Gen TKIs (ASC4FIRST Trial) | Lower with this compound[26] | 4.5% vs. 9.8%[27] |
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TKI like this compound.
Caption: A typical preclinical workflow for evaluating a novel TKI for CML.
Conclusion
The available preclinical and clinical data strongly support the efficacy of this compound in inducing deep molecular responses in CML models. Its unique allosteric mechanism of action translates to potent activity, even in the context of resistance to ATP-competitive TKIs. Furthermore, this compound demonstrates a favorable safety and tolerability profile, with lower rates of adverse events and treatment discontinuations compared to other TKIs.[23][27][28] These characteristics position this compound as a valuable therapeutic option for achieving deep and durable molecular responses, a critical step towards the goal of treatment-free remission in CML.[1][29][30] Further research into combination therapies and its application in earlier lines of treatment is ongoing.[1][4][29]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Studies Confirming the Mechanism of Action of this compound, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]
- 4. mdpi.com [mdpi.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 6. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory recommendations for scoring deep molecular responses following treatment for CML | CML Support [cmlsupport.org.uk]
- 8. The initial molecular response predicts the deep molecular response but not treatment-free remission maintenance in a real-world chronic myeloid leukemia cohort | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular monitoring in CML: how deep? How often? How should it influence therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Depth of the Molecular Response in Patients with Chronic Myeloid Leukemia Correlates with Changes in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BCR::ABL1 – QRTPCR – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]
- 18. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell viability assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. onclive.com [onclive.com]
- 24. researchgate.net [researchgate.net]
- 25. esmo.org [esmo.org]
- 26. researchgate.net [researchgate.net]
- 27. This compound demonstrates superior efficacy versus tyrosine kinase inhibitors in newly diagnosed chronic myeloid leukaemia - BJH [bjh.be]
- 28. Matching-adjusted indirect comparison of this compound versus other treatments in chronic-phase chronic myeloid leukemia after failure of two prior tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Asciminib
For laboratory professionals engaged in research and development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, step-by-step safety and logistical information for the proper handling and disposal of Asciminib, a potent tyrosine kinase inhibitor.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. Understanding these classifications is the first step in establishing a safe laboratory environment.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Personal Protective Equipment (PPE) Protocol
The consistent use of appropriate Personal Protective Equipment is the most critical barrier against exposure. All personnel must be trained on the correct use and disposal of PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[1][3][4] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Protective, impermeable gloves[1][3][4] | Prevents skin contact and irritation. |
| Body Protection | Impervious clothing or lab coat[1][3][4] | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator[1][3][4] | Required to prevent inhalation of dust or aerosols, especially when handling the powder form. Use in a fume hood or well-ventilated area is mandatory.[3][4][5] |
Step-by-Step Handling and Disposal Workflow
Following a structured workflow minimizes risks and ensures a consistent safety standard.
Phase 1: Pre-Operational Plan
-
Area Preparation :
-
PPE Inspection :
-
Inspect all PPE for integrity (e.g., no cracks in goggles, no tears in gloves).
-
Don all required PPE before entering the designated handling area.
-
-
Material Review :
Phase 2: Operational Plan (Handling this compound)
-
Chemical Handling :
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel from the area.[3][4]
-
Wearing full PPE, contain the spill using an absorbent material like diatomite or universal binders.[1][3][4]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1][3][4]
-
Collect all contaminated materials into a sealed container for hazardous waste disposal.[1][3][4]
-
-
Exposure Response :
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3]
-
If on Skin : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[1][3]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention.[1][3]
-
If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1][3]
-
Phase 3: Post-Operational Plan (Decontamination and Disposal)
-
Decontamination :
-
Wipe down all surfaces and equipment used during the procedure with an appropriate solvent (e.g., alcohol).
-
Wash hands thoroughly after handling is complete, even after removing gloves.[1]
-
-
Waste Disposal :
-
All disposable PPE (gloves, etc.) and materials that came into contact with this compound must be considered contaminated waste.
-
Place all contaminated waste in a clearly labeled, sealed container.
-
Dispose of the waste container in accordance with all local, state, and federal regulations for hazardous chemical waste.[1]
-
-
Storage :
This compound Handling & Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. keyorganics.net [keyorganics.net]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 6. kmpharma.in [kmpharma.in]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
